7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-11-7-8-17-13(10-18)15(16-14(17)9-11)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLLHQOGNBYLDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374979 | |
| Record name | 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300708-60-5 | |
| Record name | 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 300708-60-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde: A Comprehensive Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, anticancer, and antiulcer properties.[1][2] This prominence in medicinal chemistry drives continuous interest in the development of efficient synthetic routes to novel derivatives.[3] This guide provides a detailed technical overview of the synthesis and characterization of a key derivative, 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde. This compound serves as a versatile intermediate for the elaboration of more complex molecules in drug discovery programs. We present a field-proven, two-step synthetic pathway, beginning with the cyclocondensation of 2-amino-4-methylpyridine with 2-bromoacetophenone, followed by a regioselective formylation at the C3 position using the Vilsmeier-Haack reaction. The rationale behind each experimental step is discussed in detail, and comprehensive characterization data is provided to ensure the self-validating nature of the protocol.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
Imidazo[1,2-a]pyridines are nitrogen-bridged heterocyclic compounds that form the structural basis for numerous commercially available drugs, such as Zolpidem (insomnia), Alpidem (anxiolytic), and Olprinone (acute heart failure).[2] Their rigid, planar structure and ability to engage in various biological interactions make them attractive scaffolds for medicinal chemists. The introduction of a carbaldehyde group at the C3 position, as in our target molecule, provides a reactive handle for a multitude of subsequent chemical transformations, including condensations, oxidations, and reductions, thereby enabling the synthesis of diverse chemical libraries for biological screening.[4][5]
The specific target, this compound (CAS 300708-60-5), combines the core scaffold with substituents that can modulate its physicochemical and pharmacological properties.[6] This guide offers an expert-level walkthrough of its synthesis and a detailed roadmap for its unambiguous characterization.
Synthetic Strategy and Mechanistic Insight
The synthesis is logically approached in two primary stages: first, the construction of the core heterocyclic system, and second, the introduction of the aldehyde functionality. This strategy ensures high yields and purity of the intermediate and final products.
Stage 1: Synthesis of the Precursor, 7-Methyl-2-phenylimidazo[1,2-a]pyridine
The most reliable and widely adopted method for constructing the 2-phenylimidazo[1,2-a]pyridine core involves the condensation of a substituted 2-aminopyridine with an α-haloketone.[1] This reaction, a variation of the Tschitschibabin reaction, proceeds via an initial N-alkylation followed by an intramolecular cyclization and dehydration.
Causality Behind Experimental Choices:
-
Starting Materials: 2-amino-4-methylpyridine is selected to install the required methyl group at the 7-position of the final scaffold. 2-Bromoacetophenone is a commercially available and highly reactive α-haloketone that provides the C2-phenyl group.
-
Solvent and Base: A polar solvent like ethanol or isopropanol is typically used to facilitate the dissolution of the starting materials. A base, such as sodium bicarbonate, is often employed to neutralize the HBr generated during the reaction, driving the equilibrium towards the product. For many substrates, the reaction can also proceed efficiently under solvent-free or microwave-assisted conditions.[1][7]
Caption: Mechanism for the synthesis of the imidazo[1,2-a]pyridine core.
Experimental Protocol: Synthesis of 7-Methyl-2-phenylimidazo[1,2-a]pyridine
-
To a solution of 2-amino-4-methylpyridine (1.0 eq) in anhydrous ethanol (15 mL/mmol), add 2-bromoacetophenone (1.05 eq).
-
Add sodium bicarbonate (1.2 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
A solid precipitate will form. Filter the solid, wash it thoroughly with water, and dry it under a vacuum.
-
The crude product can be purified by recrystallization from ethanol to afford 7-Methyl-2-phenylimidazo[1,2-a]pyridine as a crystalline solid.
Stage 2: Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and efficient method for formylating electron-rich aromatic and heteroaromatic compounds.[8][9] The imidazo[1,2-a]pyridine system is highly activated towards electrophilic substitution, with the C3 position being the most nucleophilic and sterically accessible site.
Causality Behind Experimental Choices:
-
Reagents: The Vilsmeier reagent is generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide, most commonly N,N-dimethylformamide (DMF).[10] POCl₃ activates the carbonyl oxygen of DMF, making the carbonyl carbon highly electrophilic.
-
Mechanism: The reaction proceeds via the formation of a chloroiminium salt (the Vilsmeier reagent), which then acts as the electrophile. The C3 position of the imidazo[1,2-a]pyridine attacks the electrophilic carbon of the reagent. The resulting intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.[9][11][12]
Caption: Mechanism of the Vilsmeier-Haack formylation reaction.
Experimental Protocol: Synthesis of this compound
-
In a round-bottom flask, cool N,N-dimethylformamide (DMF) (10 eq) to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃) (3 eq) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Add a solution of 7-Methyl-2-phenylimidazo[1,2-a]pyridine (1.0 eq) in DMF dropwise to the reagent mixture.
-
After the addition, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~8.
-
The product will precipitate out of the solution. Filter the solid, wash with copious amounts of water, and dry under a vacuum.[4]
-
Further purification can be achieved by column chromatography on silica gel or by recrystallization.
Comprehensive Characterization
Unambiguous characterization of the final product is critical. The following data represents the expected analytical results for this compound, which serve to validate the successful synthesis.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aldehyde Proton (CHO): Singlet at ~9.8-10.2 ppm. Pyridine Ring Protons: Signals in the aromatic region (~7.0-9.0 ppm), with characteristic coupling patterns for the substituted pyridine ring. Phenyl Ring Protons: Multiplets in the aromatic region (~7.4-7.8 ppm). Methyl Protons (CH₃): Singlet at ~2.4-2.5 ppm. |
| ¹³C NMR | Aldehyde Carbonyl (C=O): Signal at ~185-190 ppm. Aromatic & Heterocyclic Carbons: Multiple signals between ~110-150 ppm. Methyl Carbon (CH₃): Signal at ~20-22 ppm. |
| FT-IR (KBr, cm⁻¹) | C=O Stretch (Aldehyde): Strong, sharp peak around 1660-1680 cm⁻¹. Aromatic C=C & C=N Stretches: Multiple peaks in the 1450-1620 cm⁻¹ region. Aromatic C-H Stretch: Peaks above 3000 cm⁻¹. |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula: C₁₅H₁₂N₂O. Calculated [M+H]⁺: 237.1022. Found: Should be within ±5 ppm of the calculated value. |
Note: Exact chemical shifts (ppm) in NMR are dependent on the solvent used (e.g., CDCl₃, DMSO-d₆).[13]
Overall Experimental Workflow
The entire process from starting materials to the fully characterized product can be summarized in a logical workflow.
Caption: Summary of the experimental workflow.
Applications in Drug Development
This compound is not merely a synthetic target but a valuable starting point for further molecular exploration. The aldehyde functionality can be readily converted into a wide array of other functional groups or used in multicomponent reactions to build larger, more complex molecules with potential therapeutic applications.[4][14] For instance, it can undergo condensation reactions with amines to form Schiff bases, Wittig reactions to form alkenes, or serve as a precursor for the synthesis of chalcones, which are known for their diverse biological activities.[4]
Conclusion
This guide has detailed a robust and reproducible two-step synthesis for this compound. By providing not only the step-by-step protocols but also the underlying mechanistic rationale and comprehensive characterization benchmarks, we aim to empower researchers in medicinal chemistry and drug development. The presented methodology is efficient, relies on readily available reagents, and yields a high-value chemical intermediate crucial for the discovery of new therapeutic agents based on the potent imidazo[1,2-a]pyridine scaffold.
References
- 1. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciensage.info [sciensage.info]
- 4. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 5. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound;300708-60-5 [abichem.com]
- 7. researchgate.net [researchgate.net]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. ijpcbs.com [ijpcbs.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
"spectroscopic data (NMR, IR, MS) of 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde"
An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. As professionals in research and drug development, a precise understanding of a molecule's structural identity is paramount. This document offers an in-depth examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide is structured to not only present the data but also to explain the underlying principles and experimental considerations, ensuring a thorough and practical understanding for scientists in the field.
Introduction and Molecular Overview
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1] The title compound, this compound, incorporates this key heterocyclic system, functionalized with groups that are critical for both synthetic manipulation and biological interaction. The aldehyde group at the 3-position is a versatile handle for further chemical modifications, while the 2-phenyl and 7-methyl groups modulate the molecule's steric and electronic properties.
Accurate structural elucidation is the bedrock of chemical research and development. Spectroscopic techniques such as NMR, IR, and MS provide a detailed fingerprint of a molecule's atomic arrangement, connectivity, and functional groups. This guide synthesizes these individual data points into a cohesive structural confirmation of this compound.
Molecular Structure
The structural integrity of the compound is the basis for interpreting all subsequent spectroscopic data. The key components are the fused imidazo[1,2-a]pyridine ring system, a phenyl substituent at position 2, a methyl group at position 7, and a carbaldehyde group at position 3.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of both ¹H and ¹³C NMR spectra provides definitive information on the connectivity and chemical environment of each atom.
Experimental Protocol: NMR Sample Preparation
The quality of NMR data is directly dependent on meticulous sample preparation. The causality behind this protocol is to create a magnetically homogeneous sample, free from paramagnetic impurities and particulates that can degrade spectral resolution.[2]
-
Sample Weighing: Accurately weigh 5-10 mg of the solid compound for ¹H NMR and 20-50 mg for ¹³C NMR.[3][4]
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent dissolving power for a wide range of organic compounds and its single residual proton peak at δ 7.26 ppm, which serves as a convenient internal reference.[2] The use of a deuterated solvent is critical as it is "invisible" in the ¹H spectrum and provides the deuterium signal required for the spectrometer's field-frequency lock.
-
Dissolution & Transfer: Dissolve the sample in a clean, dry vial before transferring the solution to the NMR tube. This allows for vortexing or gentle warming to ensure complete dissolution.
-
Filtration: Filter the solution through a pipette containing a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube. This step is crucial to remove any particulate matter, which can interfere with the magnetic field shimming process and lead to broadened spectral lines.
-
Finalization: Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. The data presented below was acquired on a 400 MHz instrument using CDCl₃ as the solvent.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale for Assignment |
|---|---|---|---|---|---|
| 9.99 | s | - | 1H | H (aldehyde) | The strong deshielding effect of the carbonyl group places this proton far downfield. It is a singlet as there are no adjacent protons. |
| 9.49 | d | 6.9 | 1H | H-5 | This proton is on the pyridine ring, adjacent to the bridgehead nitrogen, resulting in a downfield shift. It is a doublet due to coupling with H-6. |
| 7.80 | dd | 7.5, 1.9 | 2H | H (ortho-phenyl) | These protons are on the phenyl ring, ortho to the imidazopyridine core, and are deshielded. The dd pattern arises from coupling to both meta and para protons. |
| 7.54 - 7.48 | m | - | 4H | H (meta/para-phenyl), H-8 | This multiplet contains the remaining three protons of the phenyl ring and the H-8 proton of the pyridine ring, which have similar electronic environments. |
| 6.93 | d | 7.0 | 1H | H-6 | This proton is coupled to H-5, resulting in a doublet. It is the most upfield of the aromatic protons on the imidazopyridine core. |
| 2.48 | s | - | 3H | CH₃ | The methyl protons appear as a sharp singlet in the aliphatic region, as they have no adjacent protons to couple with. |
Data sourced from The Royal Society of Chemistry.[3]
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of non-equivalent carbons and provides insight into their chemical environment (e.g., sp², sp³, carbonyl). The data was acquired on a 100 MHz instrument.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |
|---|---|---|
| 179.0 | C=O (aldehyde) | Carbonyl carbons are highly deshielded and appear significantly downfield. |
| 158.4 | C-2 | This carbon is part of the imidazole ring and is bonded to both a nitrogen and the phenyl group. |
| 148.1 | C-3a (bridgehead) | A quaternary carbon within the fused aromatic system. |
| 142.1 | C-7 | Aromatic carbon bearing the methyl group. |
| 132.4 | C (ipso-phenyl) | The quaternary carbon of the phenyl ring attached to the imidazopyridine core. |
| 129.7 | C (phenyl) | Aromatic carbons of the phenyl ring. |
| 129.6 | C (phenyl) | Aromatic carbons of the phenyl ring. |
| 128.7 | C (phenyl) | Aromatic carbons of the phenyl ring. |
| 127.8 | C-8a (bridgehead) | A quaternary carbon at the fusion of the two rings. |
| 120.4 | C-5 | Aromatic carbon in the pyridine ring. |
| 117.5 | C-3 | The carbon bearing the aldehyde group. |
| 116.0 | C-6 | Aromatic carbon in the pyridine ring. |
| 21.6 | CH₃ | The methyl carbon appears in the typical upfield aliphatic region. |
Data sourced from The Royal Society of Chemistry.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Thin Solid Film (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing solid samples, requiring minimal preparation.[5]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Run a background scan of the empty crystal. The instrument software will subtract this from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.[6]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Lower the pressure arm to ensure firm and even contact between the sample and the crystal. This is critical for obtaining a high-quality spectrum.
-
Data Acquisition: Initiate the scan. The process is typically complete within a minute.
-
Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) to prevent cross-contamination.
Predicted IR Spectral Data
While an experimental spectrum was not available, the characteristic absorption frequencies for the functional groups in this compound can be reliably predicted.
Table 3: Predicted Major IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic (Ar-H) | Medium |
| 2950 - 2850 | C-H Stretch | Methyl (Alkyl) | Medium |
| 2850 & 2750 | C-H Stretch | Aldehyde (O=C-H) | Weak-Medium |
| 1710 - 1685 | C=O Stretch | Conjugated Aldehyde | Strong |
| 1630 - 1475 | C=C & C=N Stretch | Aromatic Rings | Medium-Strong |
| 900 - 690 | C-H Bend | Aromatic (out-of-plane) | Strong |
The most diagnostic peaks would be the strong carbonyl (C=O) stretch of the conjugated aldehyde around 1690 cm⁻¹ and the characteristic pair of weak-to-medium aldehyde C-H stretches around 2850 and 2750 cm⁻¹.[7][8] The presence of aromatic C-H stretches above 3000 cm⁻¹ would also be a key feature.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Tandem MS (MS/MS) experiments can reveal structural details through controlled fragmentation.
Experimental Protocol: Electrospray Ionization (ESI)
ESI is a soft ionization technique ideal for polar, thermally labile molecules, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation in the initial scan.[10]
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in an ESI-compatible solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to facilitate protonation.[11]
-
Infusion: The solution is infused into the ESI source at a constant flow rate via a syringe pump.
-
Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Fragmentation (MS/MS): For structural analysis, the ion of interest (e.g., the [M+H]⁺ ion) is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (like argon or nitrogen) to induce fragmentation. The resulting fragment ions are then mass-analyzed.[12]
Predicted Mass Spectrum and Fragmentation
The molecular formula of the compound is C₁₅H₁₂N₂O, with a monoisotopic mass of 236.0950 g/mol .
-
Expected Molecular Ion: In positive mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of approximately 237.1028.
-
Fragmentation Pathway: The imidazo[1,2-a]pyridine core is relatively stable. Fragmentation in CID experiments would likely initiate from the substituents. A characteristic fragmentation for related compounds involves the loss of neutral molecules.[13]
A primary fragmentation would be the loss of carbon monoxide (CO) from the aldehyde group, a common pathway for aromatic aldehydes, resulting in a fragment at m/z 209.1. Another possibility is the loss of the entire formyl radical (CHO•), leading to a fragment at m/z 208.1. Further fragmentation would involve the breakdown of the heterocyclic ring system.
Integrated Spectroscopic Analysis and Conclusion
The collective evidence from NMR, IR, and MS provides an unambiguous structural confirmation of this compound.
-
MS establishes the molecular weight (236 g/mol ) and elemental formula (C₁₅H₁₂N₂O).
-
IR confirms the presence of key functional groups: a conjugated aldehyde (C=O stretch ~1690 cm⁻¹), aromatic rings (C=C/C=N stretches and Ar-H stretches >3000 cm⁻¹), and a methyl group (alkyl C-H stretches <3000 cm⁻¹).
-
¹³C NMR verifies the carbon count (15 distinct signals) and the types of carbons present, including the aldehyde carbonyl (δ 179.0), multiple sp² aromatic carbons, and one sp³ methyl carbon (δ 21.6).
-
¹H NMR provides the final and most detailed piece of the puzzle, showing the precise proton environment and connectivity. The distinct aldehyde proton (δ 9.99), the specific splitting patterns of the imidazopyridine protons, and the signals for the phenyl and methyl groups are all perfectly consistent with the proposed structure.
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. organomation.com [organomation.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. emeraldcloudlab.com [emeraldcloudlab.com]
- 6. youtube.com [youtube.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 11. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 12. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Characterization of 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde: A Guide to Determining Solubility and Stability
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active agents.[1][2] The specific derivative, 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, combines this heterocyclic system with functional groups that present both opportunities and challenges for drug development. Its potential efficacy is intrinsically linked to its physicochemical properties, primarily its solubility and stability. A thorough understanding of these characteristics is not merely a formality but a foundational requirement for advancing any new chemical entity (NCE) from discovery to a viable clinical candidate.[3]
This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. As direct experimental data for this specific molecule is not extensively published, this document serves as a strategic manual, outlining the necessary experimental protocols and the scientific rationale behind them. Our approach is grounded in the principles of pharmaceutical development and adheres to the standards set forth by the International Council for Harmonisation (ICH).
Part 1: Understanding the Molecule - Predicted Physicochemical Landscape
Before embarking on experimental work, a structural analysis allows us to predict potential liabilities and design a targeted characterization strategy.
-
Core Scaffold: The imidazo[1,2-a]pyridine ring system is a weakly basic heterocycle. The nitrogen atom at position 1 is the most likely site of protonation. This inherent basicity suggests that the compound's aqueous solubility will be pH-dependent, increasing in acidic conditions where the protonated, ionized form predominates.[4][5]
-
Lipophilicity: The presence of a phenyl group at position 2 and a methyl group at position 7 contributes significantly to the molecule's lipophilicity. This suggests an inherently low aqueous solubility, a common challenge for drug candidates that can hinder oral absorption.[6]
-
Reactive Moieties: The carbaldehyde group at position 3 is a key chemical feature. It is an electron-withdrawing group and a potential site for chemical instability. It is susceptible to:
-
Oxidation: Aldehydes can be readily oxidized to the corresponding carboxylic acid, especially in the presence of trace metals or peroxides.
-
Nucleophilic Attack: The aldehyde can react with nucleophiles. In the context of stability, this includes hydrolysis, although imines are generally more susceptible to hydrolysis than aldehydes.[7][8] The fused imidazole ring may also be susceptible to oxidative degradation.[9][10]
-
-
Photosensitivity: Fused aromatic and heteroaromatic systems often absorb UV radiation, making them potentially photolabile.[11][12] Therefore, assessing the impact of light on the compound's integrity is critical.
This initial analysis dictates that our experimental plan must prioritize quantifying pH-dependent solubility and probing for degradation under hydrolytic, oxidative, and photolytic stress conditions.
Part 2: A Strategic Workflow for Characterization
A logical, phased approach is essential to efficiently characterize the compound. The workflow below outlines the key stages, from initial screening to in-depth stability profiling.
Caption: Strategic workflow for physicochemical characterization.
Part 3: Solubility Determination Protocols
Solubility is a critical determinant of a drug's bioavailability.[13] We must distinguish between two key types of solubility measurements relevant to different stages of drug discovery.[14]
Kinetic Solubility Assay
-
Expertise & Experience: In early discovery, speed is paramount. The kinetic solubility assay provides a rapid assessment of how readily a compound precipitates from a DMSO stock solution when diluted into an aqueous buffer.[15] This mimics the conditions of many in vitro biological assays and helps flag compounds that may produce artifactual results due to precipitation.
-
Trustworthiness (Self-Validating Protocol):
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, add phosphate-buffered saline (PBS), pH 7.4, to multiple wells.
-
Add small aliquots of the DMSO stock solution to the PBS to achieve a range of final concentrations (e.g., 1 µM to 200 µM), ensuring the final DMSO concentration is low and consistent (e.g., 1-2%).
-
Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 2 hours).[16]
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a sharp increase in signal is observed is the kinetic solubility limit.
-
Validation: Run a known soluble compound (e.g., Atenolol) and a known poorly soluble compound (e.g., Ketoconazole) as controls in parallel to validate the assay performance.[15]
-
Thermodynamic (Equilibrium) Solubility Assay
-
Expertise & Experience: This is the "gold standard" for solubility measurement, determining the true equilibrium concentration of a compound in a saturated solution.[17] It is essential for lead optimization and pre-formulation, as it informs biopharmaceutical classification and dose projections.[6] The shake-flask method is the definitive approach.
-
Trustworthiness (Self-Validating Protocol):
-
Add an excess amount of the solid compound to a series of vials containing different aqueous media (e.g., Water, 0.1 M HCl, pH 4.5 acetate buffer, pH 7.4 PBS, pH 9.0 borate buffer).
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium. Causality: 24 to 48 hours is typically required to ensure true equilibrium is reached between the solid and dissolved states. Shorter times may underestimate solubility.
-
After incubation, filter the samples through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated stability-indicating HPLC-UV method. The analytical method must be validated for linearity, accuracy, and precision according to ICH Q2(R1) guidelines.[18][19]
-
Validation: The presence of undissolved solid must be visually confirmed in each vial before filtration to ensure a saturated solution was achieved.
-
-
Data Presentation:
| Medium | pH | Temperature (°C) | Thermodynamic Solubility (µg/mL) |
| Deionized Water | ~7.0 | 25 | [Experimental Value] |
| 0.1 M HCl | 1.0 | 37 | [Experimental Value] |
| Acetate Buffer | 4.5 | 37 | [Experimental Value] |
| Phosphate Buffer (PBS) | 7.4 | 37 | [Experimental Value] |
| Borate Buffer | 9.0 | 37 | [Experimental Value] |
This pH-solubility profile is crucial for predicting how the compound's solubility will change as it transits through the gastrointestinal tract.[20][21]
Part 4: Stability Assessment & Forced Degradation
Stability testing determines the intrinsic liability of the molecule and is a regulatory requirement.[22][23][24] Forced degradation (stress testing) is the cornerstone of this effort, designed to deliberately degrade the molecule to identify potential degradation products and establish a stability-indicating analytical method.[25][26] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Caption: Workflow for a comprehensive forced degradation study.
Hydrolytic Stability
-
Expertise & Experience: Hydrolysis is a common degradation pathway. Testing at acidic, neutral, and basic pH values is required to understand the compound's stability across the physiological pH range and during formulation.[27] The presence of the aldehyde and the imidazopyridine ring necessitates this evaluation.
-
Trustworthiness (Self-Validating Protocol):
-
Prepare solutions of the compound (~1 mg/mL) in 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (basic).
-
Incubate the solutions at an elevated temperature (e.g., 60°C) to accelerate degradation.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the acidic and basic samples to halt the degradation reaction before analysis.
-
Analyze all samples by a stability-indicating HPLC method.
-
Validation: A control sample stored at 5°C is analyzed at each time point to account for non-degradative losses. A good mass balance (95-105%) confirms that all major degradation products are being detected by the analytical method.[28]
-
Oxidative Stability
-
Expertise & Experience: The aldehyde functional group is a prime target for oxidation. Hydrogen peroxide (H₂O₂) is a commonly used oxidant that mimics potential oxidative stress from excipients or atmospheric oxygen.
-
Trustworthiness (Self-Validating Protocol):
-
Prepare a solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol/water).
-
Add a solution of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light.
-
Withdraw and analyze aliquots at specified time points.
-
Validation: Run a parallel experiment without H₂O₂ to ensure that any observed degradation is due to oxidation and not solvent effects or thermal degradation.
-
Photostability
-
Expertise & Experience: As a heteroaromatic compound, photostability must be assessed according to ICH Q1B guidelines.[11][29][30] This involves exposing the drug substance to a controlled source of UV and visible light.
-
Trustworthiness (Self-Validating Protocol):
-
Expose the solid compound and a solution of the compound to a light source conforming to ICH Q1B specifications. The overall illumination should be not less than 1.2 million lux hours and the near ultraviolet energy not less than 200 watt hours/square meter.
-
A dark control sample, protected from light (e.g., with aluminum foil), must be stored under the same temperature conditions to separate light-induced degradation from thermal degradation.
-
After exposure, analyze both the exposed and dark control samples by HPLC.
-
Validation: The use of a validated chemical actinometric system (e.g., quinine solution) is required to ensure the correct light exposure has been delivered.[11]
-
-
Data Presentation:
| Stress Condition | Conditions | Time (hours) | Assay (%) | Major Degradation Products (Peak Area %) | Mass Balance (%) |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 | [Value] | DP1: [%]; DP2: [%] | [Value] |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 | [Value] | DP3: [%] | [Value] |
| Oxidation | 3% H₂O₂, RT | 8 | [Value] | DP4: [%] | [Value] |
| Thermal (Solid) | 80°C | 48 | [Value] | No significant degradation | [Value] |
| Photolytic (Solution) | ICH Q1B | - | [Value] | DP5: [%] | [Value] |
Conclusion
The systematic characterization of this compound is a critical, data-driven process. By following the strategic workflow and robust protocols outlined in this guide, researchers can generate a comprehensive physicochemical profile of the molecule. This profile, encompassing both solubility and stability data, is indispensable for making informed decisions in the drug development pipeline. It enables the selection of appropriate formulation strategies, defines proper storage and handling conditions, and forms a crucial part of the data package required for regulatory submissions. Ultimately, a rigorous and early understanding of these core properties maximizes the potential for a promising compound to become a successful therapeutic agent.
References
- 1. ICH Official web site : ICH [ich.org]
- 2. youtube.com [youtube.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Khan Academy [khanacademy.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 13. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. enamine.net [enamine.net]
- 17. researchgate.net [researchgate.net]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. fda.gov [fda.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Solubility and dissolution profile assessment in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 23. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 24. ikev.org [ikev.org]
- 25. lifechemicals.com [lifechemicals.com]
- 26. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Forced Degradation Studies - STEMart [ste-mart.com]
- 28. resolvemass.ca [resolvemass.ca]
- 29. database.ich.org [database.ich.org]
- 30. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
"fluorescence properties of 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde"
An In-depth Technical Guide to the Fluorescence Properties of 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Abstract: This technical guide provides a comprehensive analysis of the anticipated fluorescence properties of this compound. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry and materials science, renowned for its significant fluorescent activity.[1][2][3] This document synthesizes information from extensive studies on analogous compounds to build a predictive model for the target molecule's behavior. We will explore the foundational photophysics, the critical influence of specific substituents on the molecule's electronic structure, and the impact of the solvent environment. Detailed, field-proven experimental protocols for characterizing these properties are provided, aimed at researchers, chemists, and drug development professionals seeking to leverage this class of fluorophores.
Introduction: The Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine system, a fused bicyclic heteroaromatic, is a cornerstone of modern chemical research. Its rigid, π-conjugated structure is an ideal platform for developing fluorescent molecules, often exhibiting high fluorescence quantum yields.[1][4] These favorable photophysical properties, combined with their synthetic accessibility, have led to their application as biological imaging agents, chemosensors, and components in optoelectronic devices like Organic Light Emitting Diodes (OLEDs).[1][5]
The specific compound of interest, this compound, incorporates three key substituents on this core, each poised to modulate its electronic and, therefore, its fluorescence properties:
-
2-Phenyl Group: Substitution with aryl groups at the C2 position is known to extend the π-conjugation of the system, which typically enhances the fluorescence quantum yield.[1][6]
-
7-Methyl Group: Electron-donating groups like methyl are generally understood to improve luminescence performance. Studies on 7-methyl substituted imidazo[1,2-a]pyridines show that this substitution does not cause a deterioration of the fluorescent properties.[1][6]
-
3-Carbaldehyde (Formyl) Group: The introduction of a strong electron-withdrawing group, such as a carbaldehyde at the C3 position, is expected to have the most profound and complex impact. It can lead to a bathochromic (red) shift in emission and potentially decrease the fluorescence intensity due to the introduction of low-lying, non-emissive n-π* excited states.[1]
This guide will dissect these competing influences to provide a robust, predictive framework for understanding this specific fluorophore.
Synthesis and Structural Characterization
A reliable understanding of a molecule's properties begins with its synthesis. The preparation of this compound can be logically achieved via a two-step process.
Proposed Synthetic Pathway
-
Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core. The most common and effective method for creating the core structure is the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[3] In this case, 2-amino-4-methylpyridine would react with α-bromoacetophenone to yield the 7-Methyl-2-phenylimidazo[1,2-a]pyridine precursor.
-
Step 2: C3-Formylation. The subsequent introduction of the carbaldehyde group at the C3 position is efficiently accomplished via an electrophilic substitution, most commonly the Vilsmeier-Haack reaction.[7][8] This reaction utilizes a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which then formylates the electron-rich C3 position of the imidazo[1,2-a]pyridine ring.[7][9]
Diagram: Synthetic Scheme
References
- 1. ijrpr.com [ijrpr.com]
- 2. researchgate.net [researchgate.net]
- 3. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Imidazo[1,2-a]Pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of a Versatile Heterocycle
The imidazo[1,2-a]pyridine core, a fused bicyclic 5-6 heterocycle, has emerged as a "drug prejudice" scaffold in medicinal chemistry, commanding significant attention for its remarkable breadth of biological activities.[1][2][3] This prominence is not merely a matter of academic curiosity; several marketed drugs, including zolpidem (an insomnia treatment), alpidem (an anxiolytic), and zolimidine (a gastroprotective agent), feature this versatile core, underscoring its therapeutic relevance.[2][4] The unique structural and electronic properties of the imidazo[1,2-a]pyridine nucleus render it a fertile ground for structural modifications, enabling the fine-tuning of its pharmacological profile to engage a diverse array of biological targets. This guide provides a comprehensive exploration of the multifaceted biological activities of the imidazo[1,2-a]pyridine scaffold, delving into its mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to unveil its therapeutic potential.
Anticancer Activity: A Multi-pronged Assault on Malignancy
The imidazo[1,2-a]pyridine scaffold has demonstrated significant promise in the realm of oncology, with derivatives exhibiting potent activity against a variety of cancer cell lines, including those of the breast, liver, colon, cervix, and lung.[5] The anticancer effects of these compounds are not monolithic but rather stem from their ability to modulate a range of critical signaling pathways and molecular targets implicated in cancer progression.[5][6]
Mechanism of Action: Targeting Key Cancer Pathways
A primary mechanism through which imidazo[1,2-a]pyridine derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that play a pivotal role in cell signaling and are often dysregulated in cancer.[6][7]
-
PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers.[6][8] Imidazo[1,2-a]pyridine derivatives have been designed as potent inhibitors of PI3Kα, with some compounds demonstrating IC50 values in the nanomolar range and effectively inducing apoptosis in breast cancer cells.[8] Certain novel imidazo[1,2-a]pyridines have been shown to inhibit the AKT/mTOR pathway, leading to cell cycle arrest and apoptosis in melanoma and cervical cancer cells.[8]
-
Other Kinase Inhibition: Beyond the PI3K/Akt/mTOR axis, imidazo[1,2-a]pyridine-based compounds have been developed as inhibitors of other crucial kinases, including:
-
Cyclin-Dependent Kinases (CDKs): These enzymes regulate the cell cycle, and their inhibition can halt cancer cell proliferation.[7][9]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[7][9]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when overexpressed or mutated, can drive tumor growth.[7][9]
-
Insulin-like Growth Factor-1 Receptor (IGF-1R): Another receptor tyrosine kinase involved in cell growth and survival.[10]
-
Nek2: A kinase involved in cell cycle regulation that is often overexpressed in various tumors.[11][12] Potent and selective Nek2 inhibitors based on the imidazo[1,2-a]pyridine scaffold have been developed, demonstrating in vitro and in vivo antitumor activities.[11]
-
Mer/Axl Kinases: Inhibition of these kinases can enhance the innate immune response within the tumor microenvironment.[13]
-
-
Induction of Apoptosis: Many imidazo[1,2-a]pyridine derivatives trigger programmed cell death, or apoptosis, in cancer cells. This can occur through both intrinsic and extrinsic pathways. For instance, some compounds have been shown to increase the expression of pro-apoptotic proteins like p53, p21, and Bax, while downregulating anti-apoptotic proteins.[8][14][15]
-
Other Mechanisms: The anticancer versatility of this scaffold is further highlighted by its engagement with other targets, such as aldehyde dehydrogenase (ALDH), an enzyme overexpressed in cancer stem cells, and the inhibition of tubulin polymerization, which disrupts the mitotic spindle and leads to cell cycle arrest.[16][17]
Structure-Activity Relationship (SAR) Insights
The biological activity of imidazo[1,2-a]pyridine derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core.
| Position | Substituent Effect on Anticancer Activity |
| C2 | The nature of the group on the phenyl ring at the C-2 position significantly influences activity.[18] |
| C3 | Substitution at this position is critical. For example, imidazo[1,2-a]pyridine-3-carboxamides have been explored for various activities.[2] |
| C7 | The substituent at the C-7 position also plays a role in modulating antimicrobial and likely anticancer activity.[18] |
Experimental Protocol: Evaluating Anticancer Activity via MTT Assay
This protocol outlines a standard procedure for assessing the cytotoxic effects of novel imidazo[1,2-a]pyridine compounds on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.
Materials:
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Test imidazo[1,2-a]pyridine compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours in a CO2 incubator.[8]
-
MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizing the PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Antimicrobial Activity: A Renewed Hope Against Resistant Pathogens
The imidazo[1,2-a]pyridine scaffold has also demonstrated significant potential as a source of novel antimicrobial agents, with a particular emphasis on the development of antituberculosis drugs.[2][4][19]
Mechanism of Action in Tuberculosis
Several imidazo[1,2-a]pyridine derivatives have shown remarkable activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[2]
-
QcrB Inhibition: A notable clinical candidate, Telacebec (Q203), emerged from a series of imidazo[1,2-a]pyridine amides and targets the QcrB subunit of the cytochrome bc1 complex, a crucial component of the electron transport chain in Mtb.[2][4]
-
ATP Synthase Inhibition: Imidazo[1,2-a]pyridine ethers have been identified as potent and selective inhibitors of mycobacterial ATP synthase, an enzyme essential for energy production in the bacterium.[2][4]
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimicrobial potency of imidazo[1,2-a]pyridines is highly dependent on their substitution patterns.
| Position | Substituent Effect on Antimicrobial Activity |
| C2 | The nature of the group on the phenyl ring at C-2 significantly impacts activity.[18] |
| C3 | Imidazo[1,2-a]pyridine-3-carboxamides have been a key focus for developing anti-TB agents.[2] |
| C7 | Substitution at C-7 influences the overall activity profile.[18] |
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for assessing the in vitro antimicrobial activity of imidazo[1,2-a]pyridine compounds.
Objective: To determine the MIC of test compounds against bacterial strains.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli, M. tuberculosis H37Rv)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth for the specific bacterium
-
Test imidazo[1,2-a]pyridine compounds dissolved in DMSO
-
Standard antibiotic (e.g., ciprofloxacin, rifampicin) as a positive control
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds and the standard antibiotic in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the test compounds and controls. Include a growth control (broth with inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours (or longer for slow-growing bacteria like Mtb).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizing the Antimicrobial Drug Discovery Workflow
Caption: A typical workflow for the discovery of antimicrobial imidazo[1,2-a]pyridines.
Antiviral, Anti-inflammatory, and CNS Activities
Beyond their impressive anticancer and antimicrobial profiles, imidazo[1,2-a]pyridines exhibit a range of other important biological activities.
-
Antiviral Activity: Derivatives of this scaffold have shown pronounced activity against various viruses, including human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[20] Some compounds have demonstrated a high therapeutic index, indicating a favorable safety profile.[20] The synthesis of imidazo[1,2-a]pyridines bearing a thioether side chain at the 3-position has been a fruitful area of investigation for antiviral agents.[20]
-
Anti-inflammatory Activity: The anti-inflammatory properties of imidazo[1,2-a]pyridines are often linked to the modulation of key inflammatory pathways. For instance, certain derivatives have been shown to suppress the NF-κB and STAT3 signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[21][22][23] Some compounds have demonstrated preferential inhibition of COX-2 over COX-1, which could translate to a reduced risk of gastrointestinal side effects.[24][25]
-
Central Nervous System (CNS) Activity: The imidazo[1,2-a]pyridine scaffold is also a privileged structure for targeting the CNS. As previously mentioned, zolpidem and alpidem are well-known drugs that act on GABA-A receptors, producing sedative and anxiolytic effects, respectively.[2] Furthermore, derivatives are being explored as imaging agents for β-amyloid plaques in the context of Alzheimer's disease.[26]
Conclusion: A Scaffold of Enduring Promise
The imidazo[1,2-a]pyridine scaffold continues to be a cornerstone of modern medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents. Its broad spectrum of biological activities, coupled with its amenability to chemical modification, ensures that it will remain a focus of drug discovery efforts for the foreseeable future. The insights into the mechanisms of action and structure-activity relationships presented in this guide provide a solid foundation for researchers and drug development professionals to further unlock the therapeutic potential of this remarkable heterocyclic system.
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. | Semantic Scholar [semanticscholar.org]
- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 17. Imidazo[1,2- a]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 23. [PDF] A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines | Semantic Scholar [semanticscholar.org]
- 24. Acute and chronic anti-inflammatory evaluation of imidazo[1,2-a]pyridine carboxylic acid derivatives and docking analysis | Semantic Scholar [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
Unveiling the Therapeutic Potential of 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde: A Guide to Target Identification and Validation
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] This guide focuses on a specific derivative, 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (molecular formula: C₁₅H₁₂N₂O), a compound poised for therapeutic exploration.[3] While direct studies on this exact molecule are emerging, a wealth of data on structurally related analogs allows for the formulation of robust hypotheses regarding its potential molecular targets. This document provides a comprehensive analysis of these potential targets across key therapeutic areas, including oncology, inflammation, and neurology. We will delve into the mechanistic rationale for target selection and provide detailed, field-proven experimental workflows for validation, designed for researchers, scientists, and drug development professionals.
The Imidazo[1,2-a]pyridine Core: A Foundation for Diverse Pharmacology
The fusion of imidazole and pyridine rings creates a bicyclic heterocyclic system with unique physicochemical properties that facilitate interactions with a wide array of biological targets.[4] This scaffold is present in well-known drugs such as Zolpidem (anxiolytic) and Alpidem (anxiolytic), underscoring its clinical relevance.[2] The broad biological activities reported for this class include anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects, making it a fertile ground for drug discovery.[1][5][6] The specific substitutions on the core—in this case, a methyl group at position 7, a phenyl ring at position 2, and a reactive carbaldehyde at position 3—are critical determinants of target specificity and potency.
Primary Therapeutic Area: Oncology
The imidazo[1,2-a]pyridine scaffold has been extensively investigated for its anticancer properties, with derivatives showing inhibitory activity against a range of targets crucial for tumor growth and survival.[5][7]
Target Class: Protein Kinases
Kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of cancer. Several imidazo[1,2-a]pyridine derivatives have been identified as potent kinase inhibitors.
-
PI3K/Akt/mTOR Pathway: This pathway is one of the most frequently hyperactivated signaling routes in human cancers. Several studies have reported the discovery of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine analogs as potent pan-PI3K or Akt inhibitors.[8][9][10] The substitution pattern of this compound suggests it could fit within the ATP-binding pocket of these kinases.
-
Receptor Tyrosine Kinases (RTKs):
-
PDGFR (Platelet-Derived Growth Factor Receptor): A novel class of imidazo[1,2-a]pyridines has been discovered with potent activity against PDGFR, a key driver in various malignancies.[11]
-
c-KIT: Mutated c-KIT is a driver in gastrointestinal stromal tumors (GIST). A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have shown excellent inhibitory activity against both wild-type and imatinib-resistant c-KIT mutations.[12]
-
ALK (Activin-like Kinase): ALK2 gain-of-function mutations are drivers in the pediatric cancer diffuse intrinsic pontine glioma (DIPG). Imidazo[1,2-a]pyridine scaffolds have been successfully developed as potent ALK2 inhibitors.[13]
-
The diagram below illustrates the central role of the PI3K/Akt pathway in cell survival and proliferation, highlighting the potential point of inhibition by our lead compound.
Caption: PI3K/Akt signaling pathway and potential inhibition points.
A primary screen should assess the compound's ability to inhibit a panel of cancer-relevant kinases.
Caption: Workflow for kinase inhibitor identification and validation.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™) This protocol describes a luminescent ADP detection assay to measure kinase activity.
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reconstitute kinase, substrate peptide, and ATP in kinase buffer to desired stock concentrations.
-
Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer.
-
-
Kinase Reaction:
-
Add 5 µL of compound dilution (or DMSO vehicle control) to a 384-well plate.
-
Add 10 µL of kinase/substrate mix.
-
Initiate the reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate percent inhibition relative to DMSO controls.
-
Plot percent inhibition versus compound concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.
-
Other Anticancer Targets
-
Topoisomerase IIα: Some 2-arylimidazo[1,2-a]pyridinyl-3-amine derivatives have been identified as selective topoisomerase IIα inhibitors, leading to DNA damage and apoptosis.[14][15] The planar aromatic system of our compound is consistent with DNA intercalating agents and topoisomerase poisons.
-
Tubulin Polymerization: The imidazo[1,2-a]pyridine core has been incorporated into molecules that inhibit tubulin polymerization, a clinically validated anticancer mechanism.[5][16]
| Compound Class | Target(s) | Cell Line(s) | Reported IC₅₀ | Reference |
| 2-Arylimidazo[1,2-a]pyridinyl-3-amines | Topoisomerase IIα | MCF-7, HCT-116 | 1 - 5.5 µM | [7] |
| Imidazo[1,2-a]pyridine Hybrids | LTA4H | A549, HepG2 | 50.6 - 51.5 µM | [17] |
| Imidazo[1,2-a]-pyridine derivatives | Pan-PI3K | A2780 | Nanomolar range | [8] |
| 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidines | c-KIT (mutant) | GIST 430/654 | Nanomolar range | [12] |
Therapeutic Area: Inflammation & Immunology
Chronic inflammation is a key component of many diseases, including cancer, autoimmune disorders, and neurodegeneration. Imidazo[1,2-a]pyridines have demonstrated significant anti-inflammatory properties.[18][19]
Target Pathway: NF-κB and STAT3 Signaling
The NF-κB and STAT3 signaling pathways are master regulators of the inflammatory response. Their aberrant activation leads to the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.
-
Mechanism: A novel imidazo[1,2-a]pyridine derivative was shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[6] The compound increased the expression of the inhibitory protein IκBα (trapping NF-κB in the cytoplasm) and suppressed the phosphorylation of STAT3.[6][20] Given the structural similarities, this compound is a strong candidate for modulating these pathways.
This protocol allows for the direct assessment of the compound's impact on key nodes of the NF-κB and STAT3 pathways.
-
Cell Culture and Treatment:
-
Plate appropriate cells (e.g., MDA-MB-231 breast cancer cells or SKOV3 ovarian cancer cells) and allow them to adhere overnight.[6]
-
Pre-treat cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS for NF-κB activation; 50 ng/mL IL-6 for STAT3 activation) for a specified time (e.g., 30 minutes for IκBα; 4 hours for p-STAT3).[6]
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing total protein.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Denature 20-30 µg of protein per sample and separate on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies against IκBα, phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify band intensity using densitometry software.
-
Normalize target protein levels to the loading control. A decrease in IκBα levels upon LPS stimulation and an increase in p-STAT3 upon IL-6 stimulation should be observed in control cells. Effective compounds will prevent these changes.
-
Therapeutic Area: Central Nervous System (CNS) Disorders
The imidazo[1,2-a]pyridine scaffold is well-represented in CNS-acting drugs, suggesting that this compound may also possess neuromodulatory activity.
Potential CNS Targets
-
GABA-A Receptors: These are the principal inhibitory neurotransmitter receptors in the CNS. Zolpidem and Alpidem act as positive allosteric modulators at the benzodiazepine site of GABA-A receptors. Derivatives of 2-phenylimidazo[1,2-a]-pyridine have been developed as modulators with potential antipsychotic activity.[21]
-
Voltage-Gated Calcium Channels (VGCCs): Specific imidazo[1,2-b]pyridazine derivatives (a related scaffold) have been identified as blockers of T-type calcium channels (Cav3.1), demonstrating anti-seizure effects in animal models.[22] This suggests a potential antiepileptic application.
The Unique Role of the 3-Carbaldehyde Group
The aldehyde functional group at the C3 position is a key feature of the target molecule.[23][24] Its electron-withdrawing nature and ability to act as a hydrogen bond acceptor can significantly influence binding affinity. Furthermore, aldehydes can react with nucleophilic residues (like lysine or cysteine) on a protein target to form a reversible or irreversible covalent bond. This presents an opportunity for developing targeted covalent inhibitors, which often exhibit enhanced potency and prolonged duration of action.
Validation Strategy: To investigate covalent modification, a target protein identified in primary screens can be incubated with the compound, followed by analysis via mass spectrometry. A mass shift corresponding to the addition of the compound would confirm covalent binding.
Conclusion and Future Directions
This compound is a promising chemical entity rooted in a pharmacologically validated scaffold. Based on extensive structure-activity relationship data from its chemical class, the most promising therapeutic targets for investigation are:
-
Oncology: Protein kinases (PI3K, Akt, c-KIT) and Topoisomerase IIα.
-
Inflammation: Key nodes of the NF-κB and STAT3 signaling pathways.
-
Neurology: GABA-A receptors and T-type calcium channels.
A systematic approach, beginning with broad in vitro screening followed by cell-based mechanistic assays as outlined in this guide, will be critical to elucidating the precise mechanism of action and unlocking the full therapeutic potential of this compound. The presence of the carbaldehyde moiety warrants specific investigation into the possibility of covalent target engagement, a highly sought-after property in modern drug design.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound;300708-60-5 [abichem.com]
- 4. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anticancer activity of 2-arylimidazo[1,2-a]pyridinyl-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemmethod.com [chemmethod.com]
- 18. researchgate.net [researchgate.net]
- 19. Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 21. 3-Aminomethyl Derivatives of 2-Phenylimidazo[1,2-a]-pyridine as Positive Allosteric Modulators of GABAA Receptor with Potential Antipsychotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
The Lynchpin of Novel Heterocycles: A Technical Guide to 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde as a Synthetic Intermediate
Foreword: The Enduring Legacy of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic system in the realm of medicinal chemistry and materials science.[1][2] Its rigid, planar structure and rich electron density make it an ideal scaffold for designing molecules with a wide array of biological activities. This has led to the development of numerous successful therapeutic agents, including the anxiolytic Alpidem and the hypnotic Zolpidem.[1][2] The functionalization of this core at various positions allows for the fine-tuning of its physicochemical and pharmacological properties. Among the many possible derivatives, 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde stands out as a particularly versatile and valuable synthetic intermediate. The presence of a reactive aldehyde group at the C3 position, coupled with the stability of the fused ring system, opens up a vast landscape of potential chemical transformations. This guide provides an in-depth exploration of the synthesis, characterization, and synthetic utility of this pivotal molecule, offering researchers and drug development professionals a comprehensive resource for leveraging its potential in their own investigations.
I. Strategic Synthesis of the Core Intermediate
The construction of this compound is most efficiently achieved through a two-step process: the initial synthesis of the imidazo[1,2-a]pyridine core, followed by the introduction of the aldehyde functionality.
A. Building the Scaffold: Synthesis of 7-Methyl-2-phenylimidazo[1,2-a]pyridine
A common and effective method for the synthesis of the 7-Methyl-2-phenylimidazo[1,2-a]pyridine scaffold involves the condensation of a 2-aminopyridine derivative with an α-haloketone. This reaction, often performed under solvent-free conditions or with a mild base, provides a direct route to the desired fused heterocyclic system.
Experimental Protocol: Synthesis of 7-Methyl-2-phenylimidazo[1,2-a]pyridine
-
In a round-bottom flask, combine 2-amino-4-methylpyridine (1.0 eq) and 2-bromoacetophenone (1.0 eq).
-
Add sodium bicarbonate (2.0 eq) to the mixture.
-
Heat the reaction mixture at 120 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Add water to the reaction mixture and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 7-Methyl-2-phenylimidazo[1,2-a]pyridine as a solid.
B. Formylation at the C3 Position: The Vilsmeier-Haack Reaction
The introduction of the carbaldehyde group at the electron-rich C3 position of the imidazo[1,2-a]pyridine ring is classicly accomplished via the Vilsmeier-Haack reaction.[3][4][5] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF). The electrophilic Vilsmeier reagent then attacks the C3 position of the imidazo[1,2-a]pyridine, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the desired aldehyde.
Causality in Experimental Design: The choice of the Vilsmeier-Haack reaction is predicated on the inherent nucleophilicity of the C3 position of the imidazo[1,2-a]pyridine ring. The electron-donating character of the fused imidazole ring system activates this position towards electrophilic aromatic substitution. The Vilsmeier reagent is a mild electrophile, making it ideal for this transformation without promoting unwanted side reactions.
Experimental Protocol: Synthesis of this compound [2]
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 5.0 eq) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 2.0 eq) to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure the formation of the Vilsmeier reagent.
-
Dissolve 7-Methyl-2-phenylimidazo[1,2-a]pyridine (1.0 eq) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution.
-
After the addition, remove the ice bath and heat the reaction mixture to 90 °C for 2-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8-9.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a white solid.
References
- 1. rsc.org [rsc.org]
- 2. 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: A Step-by-Step Synthesis Protocol for 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, a valuable scaffold in medicinal chemistry and materials science. Imidazo[1,2-a]pyridines are recognized as a "privileged" heterocyclic structure due to their wide range of biological activities. This guide is designed for researchers and professionals in organic synthesis and drug development, offering detailed, field-proven methodologies. The synthesis commences with a cyclocondensation reaction to form the core imidazo[1,2-a]pyridine ring, followed by a regioselective formylation at the C3 position via the Vilsmeier-Haack reaction. Each step is elucidated with mechanistic insights, operational details, and safety considerations to ensure reproducibility and high yield.
Overall Synthetic Scheme
The synthesis is achieved in two primary stages:
-
Step 1: Cyclocondensation. Reaction of 2-amino-4-methylpyridine with 2-bromo-1-phenylethanone to yield the intermediate, 7-methyl-2-phenylimidazo[1,2-a]pyridine.
-
Step 2: Vilsmeier-Haack Formylation. Electrophilic formylation of the intermediate at the C3 position using a reagent generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Application Notes & Protocols: Multi-Component Synthesis of Im-idazo[1,2-a]pyridines
Introduction: The Privileged Scaffold in Modern Drug Discovery
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its rigid, bicyclic structure and rich electronic properties have made it a cornerstone in the development of numerous therapeutic agents. Marketed drugs such as Zolpidem (for insomnia), Alpidem (an anxiolytic), and Zolimidine (a gastroprotective agent) underscore the clinical significance of this heterocyclic system.[1][5] The diverse biological activities exhibited by imidazo[1,2-a]pyridine derivatives, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, continue to fuel intense research into novel synthetic methodologies.[1][3][4][6]
Traditional multi-step syntheses of this scaffold are often plagued by issues of low overall yields, tedious purification processes, and limited structural diversity. Multi-component reactions (MCRs) have emerged as a powerful and elegant solution to these challenges.[7][8] By combining three or more starting materials in a single, one-pot operation, MCRs offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity.[7] This guide provides an in-depth exploration of the most prominent MCR for imidazo[1,2-a]pyridine synthesis: the Groebke-Blackburn-Bienaymé Reaction (GBBR).
The Groebke-Blackburn-Bienaymé Reaction (GBBR): A Cornerstone of Imidazo[1,2-a]pyridine Synthesis
First reported independently by three research groups in 1998, the Groebke-Blackburn-Bienaymé reaction (GBBR) has become the preeminent MCR for accessing 3-aminoimidazo[1,2-a]pyridines.[7][9][10] This three-component condensation involves a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid.[10][11][12]
Causality in Experimental Design: Understanding the "Why"
The success of the GBBR hinges on a carefully orchestrated sequence of chemical events. The choice of catalyst, solvent, and reaction conditions is not arbitrary but is dictated by the underlying mechanism.
-
The Role of the Catalyst: The reaction is initiated by the condensation of the 2-aminopyridine and the aldehyde to form a Schiff base (imine). This step is often the rate-limiting step and is significantly accelerated by an acid catalyst.[9] Lewis acids, such as Scandium(III) triflate (Sc(OTf)₃) or Ytterbium(III) triflate (Yb(OTf)₃), are particularly effective as they can coordinate to the carbonyl oxygen of the aldehyde, rendering it more electrophilic.[11][13] Brønsted acids, like p-toluenesulfonic acid (pTSA), also facilitate this condensation by protonating the carbonyl oxygen.[10][14][15]
-
Solvent Selection: The choice of solvent is critical for both reactant solubility and for influencing the reaction kinetics. Alcohols, such as methanol or ethanol, are frequently employed as they can participate in the reaction mechanism, acting as co-catalysts in some cases.[16] The use of greener solvents is also an area of active research, with some protocols utilizing water or eucalyptol.[17][18]
-
The Isocyanide Insertion: The isocyanide, a unique functional group with a divalent carbon, acts as the linchpin of the reaction. It undergoes a formal [4+1] cycloaddition with the in situ-generated imine.[9][10] This step forms a nitrilium ion intermediate, which then undergoes an intramolecular cyclization to construct the fused imidazole ring. The final step is a tautomerization/aromatization to yield the stable imidazo[1,2-a]pyridine product.[16]
Visualizing the GBBR Mechanism
The following diagram illustrates the generally accepted mechanism of the Groebke-Blackburn-Bienaymé reaction.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 6. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. scielo.br [scielo.br]
- 10. A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-conferences.org [bio-conferences.org]
- 12. mdpi.com [mdpi.com]
- 13. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 14. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
"purification of 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde by column chromatography"
An Application Guide for the Chromatographic Purification of 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Introduction: The Significance of Purity for a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous therapeutic agents with activities spanning anticancer, antibacterial, and kinase inhibition.[1][2] The title compound, this compound, is a functionalized derivative within this class, making it a valuable intermediate for the synthesis of more complex molecules.[3][4] The aldehyde group at the C3 position is a versatile chemical handle, ripe for transformations such as condensations, oxidations, or nucleophilic additions.[5]
Given its role as a synthetic building block, the purity of this compound is paramount. Impurities, such as unreacted starting materials or byproducts from its synthesis (e.g., via a Vilsmeier-Haack reaction), can lead to unintended side reactions, complicate structural elucidation, and yield erroneous data in biological assays.[3][6] Column chromatography is the quintessential technique for purifying such moderately polar, UV-active organic compounds, offering a robust and scalable method to achieve high levels of purity.
This guide provides a detailed protocol and the underlying scientific principles for the purification of this compound using silica gel column chromatography.
Part 1: Foundational Principles of the Separation
The successful purification of the target compound hinges on the principles of adsorption chromatography. The separation occurs due to the differential partitioning of the components of the crude mixture between a polar stationary phase (silica gel) and a less polar mobile phase (the eluent).
-
The Analyte: this compound possesses several structural features that dictate its polarity. The fused heterocyclic imidazopyridine ring system has polar nitrogen atoms. The phenyl group is nonpolar, while the methyl group has a minor electronic effect. The key to its chromatographic behavior is the electron-withdrawing carbaldehyde (-CHO) group, which significantly increases the molecule's polarity compared to its parent precursor (7-methyl-2-phenylimidazo[1,2-a]pyridine).
-
The Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups. Polar compounds in the mixture will adsorb more strongly to the silica gel through hydrogen bonding and dipole-dipole interactions.
-
The Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used.[1][7] By carefully adjusting the ratio of these solvents, one can modulate the overall polarity of the mobile phase.
The separation mechanism is a dynamic equilibrium. Molecules are constantly adsorbing to the stationary phase and desorbing back into the mobile phase.
-
Less polar impurities (like the parent imidazopyridine) will have a weaker affinity for the silica gel and a higher affinity for the mobile phase. They will travel down the column more quickly.
-
The target compound , being more polar due to the aldehyde, will adsorb more strongly to the silica, causing it to move down the column more slowly.
-
Highly polar impurities will be retained on the column even more strongly.
By gradually increasing the polarity of the mobile phase (gradient elution), we can sequentially elute compounds of increasing polarity, achieving a clean separation.
Part 2: Preliminary Method Development via Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, it is essential to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive analytical tool that provides a reliable preview of the column chromatography separation.
Protocol for TLC Analysis:
-
Preparation: Dissolve a small sample of the crude reaction mixture in a suitable solvent like dichloromethane (DCM) or ethyl acetate.
-
Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).[7] Make the spot as small as possible for better resolution.
-
Development: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. A good starting point for imidazopyridine derivatives is a mixture of hexane and ethyl acetate. Test various ratios, such as 9:1, 4:1, and 3:1 (Hexane:EtOAc).[4][8]
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it and mark the solvent front. Visualize the separated spots under a UV lamp at 254 nm and/or 365 nm, as imidazopyridine derivatives are typically fluorescent.[5][7] Circle the visible spots with a pencil.
-
Analysis: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimization: The ideal mobile phase for column chromatography will result in an Rf value of 0.2-0.4 for the target compound. This ensures the compound moves down the column at a reasonable rate without eluting too quickly (poor separation) or too slowly (band broadening). The spots for the target compound and its closest impurities should be well-resolved.
Part 3: Detailed Protocol for Column Chromatography Purification
This protocol assumes a standard flash column chromatography setup. Adjustments may be necessary based on the scale of the purification.
Key Experimental Parameters
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel, 230–400 mesh | The fine mesh size provides a larger surface area, leading to better separation efficiency in flash chromatography.[7] |
| Column Dimensions | Dependent on sample size (e.g., 40g silica for 1g crude) | A general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight. |
| Sample Loading | Dry Loading | Minimizes the initial band width, leading to sharper peaks and superior resolution compared to wet loading. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | A gradient from low to high polarity allows for the efficient elution of first the non-polar impurities and then the target compound.[1][8] |
| Monitoring | TLC analysis of fractions | Ensures accurate identification of the fractions containing the pure product. |
Step-by-Step Methodology
1. Column Packing (Slurry Method): a. Choose an appropriately sized glass column with a stopcock. Ensure it is clean, dry, and vertically clamped. b. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (approx. 0.5 cm) of sand. c. In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% Ethyl Acetate in Hexane). The consistency should be like a thin milkshake. d. With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column in a single, continuous motion. Use a funnel to aid the process. e. Gently tap the side of the column to dislodge any air bubbles and encourage uniform packing. f. Once all the silica has been added, open the stopcock to allow the excess solvent to drain until it is just level with the top of the silica bed. Crucially, do not let the silica bed run dry at any point. g. Carefully add another thin layer of sand on top of the silica bed to prevent disruption during solvent addition.
2. Sample Preparation and Loading (Dry Loading): a. Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of a volatile solvent like DCM or acetone. b. To this solution, add a small amount of silica gel (approx. 2-3 times the weight of the crude product). c. Thoroughly mix to ensure the compound is evenly adsorbed onto the silica. d. Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained. e. Carefully add this powder to the top of the packed column, creating a uniform layer.
3. Elution and Fraction Collection: a. Begin by carefully adding the initial, low-polarity eluent (determined by TLC) to the column. b. Open the stopcock and apply gentle air pressure (if using a flash chromatography setup) to start the flow. The flow rate should be steady, allowing for individual drops to be seen. c. Collect the eluent in an organized series of test tubes or flasks. d. Gradually increase the polarity of the mobile phase according to your TLC optimization. For example:
- Elute with 2 column volumes of 10% EtOAc/Hexane.
- Increase to 15% EtOAc/Hexane for 3 column volumes.
- Increase to 20% EtOAc/Hexane until the product has fully eluted. e. This step-gradient approach effectively removes faster-running impurities before eluting the target compound.
4. Monitoring and Product Isolation: a. Periodically, analyze the collected fractions using TLC. Spot every few fractions on a single TLC plate alongside a spot of the original crude mixture. b. Identify the fractions that contain only the spot corresponding to the pure product (with the target Rf value). c. Combine these pure fractions into a single round-bottom flask. d. Remove the solvent using a rotary evaporator. The purified this compound should be obtained as a solid.[5][9] e. Confirm the purity and identity of the product using analytical techniques such as NMR, MS, and melting point determination.
Visualization of the Purification Workflow
References
- 1. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 5. Buy 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | 524724-72-9 [smolecule.com]
- 6. 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Application Notes and Protocols: The Strategic Use of 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde in Anticancer Drug Discovery
Abstract
The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] This guide focuses on a specific, highly versatile derivative: 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (hereafter designated IMP-CHO ). We present the scientific rationale and detailed experimental protocols for leveraging IMP-CHO as a foundational building block in a drug discovery campaign, with a primary focus on the development of novel inhibitors targeting oncogenic kinase signaling pathways. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this promising chemical space for anticancer therapeutics.
Scientific Rationale: Targeting Oncogenic Kinases
The imidazo[1,2-a]pyridine core is a bioisostere of purine, enabling it to function as an effective "hinge-binder" within the ATP-binding pocket of many protein kinases.[3] This interaction provides a strong anchor for designing potent and selective inhibitors.
The PI3K/Akt/mTOR Pathway: A Prime Target
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[4][5] Its hyperactivation is a hallmark of many human cancers, making it one of the most attractive targets for therapeutic intervention.[4][6] Numerous studies have demonstrated that the imidazo[1,2-a]pyridine scaffold is particularly adept at generating potent inhibitors of this pathway, specifically targeting PI3K and/or mTOR kinases.[7][8] Treatment of cancer cells with such compounds has been shown to induce cell cycle arrest and apoptosis.[7][9]
IMP-CHO: A Versatile Chemical Scaffold for Library Synthesis
The true utility of IMP-CHO in drug discovery lies in its C3-carbaldehyde functional group. This aldehyde is a versatile chemical handle that allows for the rapid and efficient synthesis of large, diverse libraries of analogues for structure-activity relationship (SAR) studies. The goal is to append various chemical moieties to the core scaffold to optimize binding affinity, selectivity, and drug-like properties.
Experimental Protocols: A Stepwise Discovery Cascade
The following protocols outline a logical workflow from library synthesis to cellular validation.
Protocol 1: Focused Library Synthesis via Reductive Amination
Rationale: Reductive amination is a robust and high-yielding reaction that converts the aldehyde of IMP-CHO into a diverse array of secondary and tertiary amines. This introduces varied steric and electronic features, which is crucial for probing the topology of the target kinase's binding pocket.
Materials:
-
This compound (IMP-CHO )[10]
-
A selection of primary and secondary amines (e.g., morpholine, piperidine, N-methylpiperazine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Glacial acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine, Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry flask, dissolve IMP-CHO (1.0 eq) in anhydrous DCM.
-
Add the desired amine (1.1 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to free the amine.
-
Stir the mixture at room temperature for 20-30 minutes. A small amount of acetic acid (0.1 eq) can be added to catalyze imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5 minutes. Caution: The reaction may effervesce slightly.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Primary In Vitro Kinase Inhibition Assay (PI3Kα)
Rationale: This biochemical assay directly measures the ability of the synthesized compounds to inhibit the enzymatic activity of a target kinase. PI3Kα is chosen as a representative target based on extensive literature precedent for this scaffold.[7][11]
Materials:
-
Synthesized IMP-CHO derivatives, dissolved in 100% DMSO to create 10 mM stock solutions.
-
Recombinant human PI3Kα enzyme.
-
Kinase substrate (e.g., PIP₂).
-
ATP.
-
A commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega) which measures ADP production as an indicator of kinase activity.
-
A known PI3K inhibitor as a positive control (e.g., Alpelisib).
-
Assay buffer.
-
White, opaque 384-well assay plates.
-
A plate-reading luminometer.
Procedure:
-
Compound Plating: Serially dilute the test compounds in assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 30 µM). Add these to the 384-well plate. Include "no inhibitor" (DMSO vehicle) and positive control inhibitor wells.
-
Kinase Reaction Initiation: Add the PI3Kα enzyme and substrate mixture to all wells.
-
Add ATP to all wells to start the kinase reaction. Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ kit. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Data Acquisition: Read the luminescence signal on a plate reader.
Data Analysis:
-
Normalize the data: Set the average signal from "no inhibitor" wells as 100% activity and the average signal from the highest concentration of the positive control as 0% activity.
-
Calculate the percent inhibition for each concentration of the test compounds.
-
Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
Protocol 3: Cellular Antiproliferative Assay (MTT Assay)
Rationale: This assay determines the effect of the compounds on the viability and proliferation of cancer cells. It provides a crucial link between biochemical inhibition and a cellular phenotype. We select a cell line known to be dependent on PI3K signaling, such as the MCF-7 breast cancer line (PIK3CA mutant).[7]
Materials:
-
MCF-7 human breast cancer cell line.
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Test compounds and a positive control (e.g., Doxorubicin).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
96-well clear tissue culture plates.
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds (typically for 48-72 hours). Include vehicle-only (DMSO) wells as a negative control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot cell viability versus the logarithm of compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 4: Cellular Target Engagement via Western Blot
Rationale: To confirm that the observed antiproliferative effect is due to the intended mechanism of action, this protocol assesses the phosphorylation status of key downstream effectors in the PI3K/Akt/mTOR pathway. A reduction in the phosphorylated form of a protein indicates that its upstream kinase has been inhibited.[7]
Materials:
-
MCF-7 cells.
-
Active compounds identified from previous assays.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR (Ser2448), anti-total-mTOR, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose).
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Treatment and Lysis: Plate MCF-7 cells and grow to 70-80% confluency. Treat with the test compound at various concentrations (e.g., 0.5x, 1x, 2x GI₅₀) for a defined period (e.g., 2-4 hours). Lyse the cells on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer to a membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C. The next day, wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed for total protein and the loading control to ensure equal loading.
Expected Results: A dose-dependent decrease in the levels of phospho-Akt and phospho-mTOR should be observed in cells treated with an active compound, while the levels of total Akt, total mTOR, and GAPDH remain relatively unchanged.
Data Presentation and SAR Interpretation
Systematically organizing the data is key to establishing a clear Structure-Activity Relationship (SAR).
Table 1: Representative Data Summary for a Hypothetical IMP-CHO Analogue Series
| Compound ID | R Group Structure | PI3Kα IC₅₀ (µM) | MCF-7 GI₅₀ (µM) | p-Akt Reduction (at 1µM) |
| IMP-001 | Morpholine | 0.150 | 0.850 | +++ |
| IMP-002 | N-Methylpiperazine | 0.095 | 0.520 | +++ |
| IMP-003 | Pyrrolidine | 0.320 | 1.50 | ++ |
| IMP-004 | Aniline | >10 | >20 | - |
p-Akt reduction key: +++ (Strong), ++ (Moderate), + (Weak), - (None)
Interpretation: From this hypothetical data, one could infer that a basic nitrogen atom (as in IMP-001 and IMP-002) is favorable for activity compared to a less basic one (IMP-003) or an aromatic amine (IMP-004). The N-methylpiperazine (IMP-002) appears optimal, suggesting a potential beneficial interaction in a specific sub-pocket of the kinase.
Summary and Future Directions
This compound (IMP-CHO ) is an exceptional starting point for anticancer drug discovery. Its privileged core scaffold and versatile C3-aldehyde handle enable the rapid generation and evaluation of compound libraries. The protocols provided herein offer a robust, integrated workflow to progress from initial synthesis to mechanistic validation in a cellular context.
Successful lead compounds identified through this cascade should be advanced to further studies, including:
-
Kinase Selectivity Profiling: Assessing inhibition against a broad panel of kinases to determine selectivity and potential off-target effects.
-
ADME/Tox Profiling: Evaluating metabolic stability, permeability, and preliminary safety profiles.
-
In Vivo Efficacy Studies: Testing the most promising compounds in relevant cancer xenograft models in mice to assess their antitumor activity in a living system.[8]
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the PI3K/Akt/mTOR pathway in malignancy: rationale and clinical outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 6. researchgate.net [researchgate.net]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. journal.waocp.org [journal.waocp.org]
- 10. Buy 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | 524724-72-9 [smolecule.com]
- 11. benchchem.com [benchchem.com]
"antimycobacterial activity of 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde derivatives"
An in-depth guide to the synthesis, screening, and mechanistic study of 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde derivatives for antimycobacterial drug discovery.
Introduction: The Imperative for Novel Antitubercular Agents
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide.[1] The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has severely compromised the efficacy of current treatment regimens, creating an urgent need for new therapeutic agents with novel mechanisms of action.[1] The imidazo[1,2-a]pyridine (IPA) scaffold has emerged as a privileged heterocyclic core in medicinal chemistry, demonstrating a wide range of biological activities.[1] Notably, compounds from this class, such as Q203 (Telacebec), have entered clinical trials, validating the potential of this scaffold in targeting Mtb.
This guide focuses on a specific, promising subclass: derivatives of This compound . The aldehyde functional group at the 3-position serves as a versatile chemical handle for generating diverse libraries of derivatives (e.g., Schiff bases, hydrazones, amides), allowing for extensive structure-activity relationship (SAR) exploration. We will provide detailed protocols for the synthesis of these compounds, robust methods for evaluating their antimycobacterial efficacy and host cell toxicity, and a framework for investigating their mechanism of action.
Section 1: Synthesis of Imidazo[1,2-a]pyridine-3-carbaldehyde Derivatives
The foundational step in exploring this chemical series is the efficient synthesis of the core aldehyde, which can then be elaborated into a variety of derivatives. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocyclic systems like imidazo[1,2-a]pyridines.[2]
Protocol 1.1: Synthesis of this compound
Causality: This protocol utilizes the Vilsmeier-Haack reagent, an electrophilic iminium species formed in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF). The C3 position of the imidazo[1,2-a]pyridine ring is nucleophilic and readily attacks the Vilsmeier reagent, leading to formylation after aqueous workup.
Materials:
-
7-Methyl-2-phenylimidazo[1,2-a]pyridine
-
Dimethylformamide (DMF), anhydrous
-
Phosphoryl chloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (4 mL). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 1 hour to ensure complete formation of the Vilsmeier-Haack reagent.[2]
-
Addition of Starting Material: Dissolve 7-Methyl-2-phenylimidazo[1,2-a]pyridine (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approximately 80 °C) and stir overnight.[2] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully pour it into a beaker of ice water. Neutralize the solution by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure this compound.[3]
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Diagram 1: Synthetic Workflow
Caption: General workflow for synthesizing the core aldehyde and subsequent derivatives.
Section 2: Antimycobacterial Activity Screening
The primary goal is to determine the potency of the synthesized compounds against M. tuberculosis. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and high-throughput method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[3][4]
Protocol 2.1: Determination of MIC using Microplate Alamar Blue Assay (MABA)
Causality: This assay relies on the metabolic activity of viable mycobacteria. The active ingredient in Alamar Blue, resazurin (a non-fluorescent, blue indicator dye), is reduced by intracellular dehydrogenases of living cells to the highly fluorescent, pink-colored resorufin. A color change from blue to pink indicates bacterial growth, while the absence of a color change (remaining blue) indicates growth inhibition.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)
-
Synthesized compounds, dissolved in DMSO (stock solution)
-
Sterile 96-well microtiter plates
-
Alamar Blue reagent
-
Positive control drugs (e.g., Isoniazid, Rifampicin, Ethambutol)[3]
Step-by-Step Methodology:
-
Bacterial Culture Preparation: Grow M. tuberculosis H37Rv in 7H9 broth at 37 °C until the culture reaches an optical density (OD₆₀₀) corresponding to the McFarland standard of 1.0. This culture is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in 7H9 broth directly in the 96-well plate. The final concentration range should be broad enough to capture the MIC (e.g., from 100 µg/mL down to 0.05 µg/mL).[3] Ensure the final DMSO concentration is non-toxic to the bacteria (typically ≤1%).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Controls:
-
Positive Control: Wells containing bacteria and broth but no compound (should turn pink).
-
Negative Control: Wells containing broth only (should remain blue).
-
Standard Drug Control: Wells containing bacteria and serial dilutions of a known anti-TB drug.
-
-
Incubation: Seal the plates and incubate at 37 °C for 5-7 days.
-
Assay Readout: After incubation, add 20 µL of Alamar Blue reagent to each well and re-incubate for 24 hours.
-
MIC Determination: Visually inspect the plates. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[4]
Section 3: Cytotoxicity and Selectivity Evaluation
A viable drug candidate must be selectively toxic to the pathogen while exhibiting minimal toxicity to host cells. The MTT assay is a standard colorimetric method for assessing the metabolic activity of eukaryotic cells, which serves as a proxy for cell viability.[5][6]
Protocol 3.1: Cytotoxicity Assessment using MTT Assay
Causality: Viable eukaryotic cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[6]
Materials:
-
Human embryonic kidney cells (HEK-293T) or a macrophage cell line (e.g., THP-1).[3][7]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Sterile 96-well plates
Step-by-Step Methodology:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of ~1 x 10⁴ cells per well and incubate for 24 hours at 37 °C with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for an additional 48-72 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Determination: Calculate the 50% inhibitory concentration (IC₅₀) – the concentration of the compound that reduces cell viability by 50% compared to untreated control cells – using dose-response curve analysis software.[6]
Calculating the Selectivity Index (SI)
The Selectivity Index is a critical parameter for prioritizing compounds. It provides a measure of the compound's therapeutic window.
Formula: SI = IC₅₀ (Host Cell) / MIC (M. tuberculosis)
A higher SI value (typically >10) is desirable, as it indicates that the compound is significantly more toxic to the bacteria than to host cells.[8]
Section 4: Framework for Mechanism of Action (MoA) Studies
Understanding how a compound kills bacteria is crucial for rational drug development. For imidazo[1,2-a]pyridines, several molecular targets have been proposed, primarily related to cellular respiration.[3][7][9]
Potential Targets for Imidazopyridines:
-
QcrB (Cytochrome bc1 complex): A key component of the electron transport chain. Inhibition of QcrB disrupts pH homeostasis and leads to the depletion of cellular ATP.[7][9][10] This is the target of the clinical candidate Telacebec (Q203).[11]
-
InhA (Enoyl-ACP reductase): An essential enzyme in the mycolic acid biosynthesis pathway (FAS-II system), which is critical for the Mtb cell wall.[3]
-
ATP Synthase: Some imidazopyridine derivatives have been suggested to target ATP synthase, directly inhibiting the production of cellular energy.
Diagram 2: Antimycobacterial Drug Discovery Workflow
Caption: A logical workflow for screening and prioritizing hit compounds.
Diagram 3: Potential Mechanism of Action of Imidazopyridines
Caption: Inhibition of the respiratory chain is a key proposed mechanism for imidazopyridines.
Section 5: Data Presentation
Quantitative data from these assays should be summarized in a clear, tabular format to facilitate comparison and SAR analysis.
| Compound ID | Structure Modification | MIC (µg/mL) vs. Mtb H37Rv | IC₅₀ (µM) vs. HEK-293T | Selectivity Index (SI) |
| IPA-1 | -CHO (Parent Aldehyde) | 1.56 | > 50 | > 32 |
| IPA-1a | Schiff base with aniline | 0.78 | 45 | 57.7 |
| IPA-1b | Hydrazone with benzohydrazide | 0.40 | 38 | 95.0 |
| Ethambutol | Standard Drug | 6.25 | > 100 | > 16 |
Table 1: Example data summary for antimycobacterial activity and cytotoxicity.
Conclusion
The this compound scaffold represents a highly tractable starting point for the development of novel antimycobacterial agents. The synthetic accessibility of the core aldehyde allows for the creation of large, diverse chemical libraries. By employing the robust screening protocols outlined in this guide—MABA for initial potency and MTT assays for selectivity—researchers can efficiently identify and prioritize lead compounds. Subsequent investigation into the mechanism of action, likely centered on the inhibition of mycobacterial cellular respiration, can further guide the optimization of these promising molecules into next-generation therapeutics to combat tuberculosis.
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde in Materials Science
Introduction: The Promise of a Versatile Heterocyclic Building Block
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and has garnered significant interest in materials science.[1][2] This fused heterocyclic system is characterized by a planar, π-conjugated structure that often imparts desirable photophysical properties, such as strong fluorescence.[3] The functionalization of this core at the C2 and C3 positions allows for the fine-tuning of its electronic and steric properties, making it a versatile building block for advanced materials.
This guide focuses on a specific derivative, 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 300708-60-5), a molecule poised for significant contributions to materials science. The presence of a methyl group at the 7-position and a phenyl group at the 2-position influences the molecule's solubility and electronic properties, while the carbaldehyde group at the 3-position serves as a reactive handle for further chemical modifications. This unique combination of features opens up avenues for its application in fluorescent probes, organic light-emitting diodes (OLEDs), and functionalized materials for sensing and adsorption.
These application notes provide a comprehensive overview of the synthesis of this compound and explore its potential applications in materials science, complete with detailed experimental protocols.
Synthesis of this compound
The synthesis of the target compound can be achieved in a two-step process, starting with the synthesis of the 7-Methyl-2-phenylimidazo[1,2-a]pyridine core, followed by the introduction of the carbaldehyde group at the C3 position.
Part 1: Synthesis of 7-Methyl-2-phenylimidazo[1,2-a]pyridine
A common and effective method for the synthesis of the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[4]
Protocol 1: Synthesis of 7-Methyl-2-phenylimidazo[1,2-a]pyridine
Materials:
-
4-Methyl-2-aminopyridine
-
2-Bromoacetophenone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-Methyl-2-aminopyridine (1.0 eq) and 2-Bromoacetophenone (1.05 eq) in ethanol (100 mL).
-
Add sodium bicarbonate (2.0 eq) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure 7-Methyl-2-phenylimidazo[1,2-a]pyridine.
Part 2: Formylation at the C3 Position via Vilsmeier-Haack Reaction
The introduction of the carbaldehyde group at the electron-rich C3 position of the imidazo[1,2-a]pyridine ring can be efficiently achieved through the Vilsmeier-Haack reaction.[5][6][7] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
Protocol 2: Synthesis of this compound
Materials:
-
7-Methyl-2-phenylimidazo[1,2-a]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a two-necked round-bottom flask under a nitrogen atmosphere, cool DMF (5 eq) to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.5 eq) dropwise to the cooled DMF with vigorous stirring. Continue stirring at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 7-Methyl-2-phenylimidazo[1,2-a]pyridine (1.0 eq) in DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases and the pH is neutral or slightly basic.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to afford this compound as a solid.
Diagram of the Synthetic Pathway:
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. ijrpr.com [ijrpr.com]
- 4. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde as a Versatile Fluorescent Probe
Introduction: The Promise of Imidazo[1,2-a]pyridines in Fluorescent Sensing
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention not only for its wide-ranging biological activities but also for its intrinsic photophysical properties.[1][2] These compounds are known for their strong fluorescence, often with excellent quantum yields, stemming from their rigid, π-conjugated bicyclic structure.[1] The versatility of this core allows for fine-tuning of its spectral properties through synthetic modifications, making it an ideal platform for the development of bespoke fluorescent probes and sensors.[1][3][4]
This application note focuses on a specific derivative, 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (7-Me-PIPC) , a promising candidate for a variety of fluorescent sensing applications. The strategic placement of substituents on the imidazo[1,2-a]pyridine core—a methyl group at the 7-position, a phenyl group at the 2-position, and a carbaldehyde at the 3-position—is anticipated to confer unique and advantageous properties for analyte detection. The electron-donating methyl group and the π-system of the phenyl ring are known to enhance fluorescence, while the carbaldehyde group can act as a reactive site or a chelating agent for specific analytes, leading to a "turn-on" or "turn-off" fluorescent response.[5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 7-Me-PIPC as a fluorescent probe. It covers the underlying scientific principles, detailed experimental protocols, and data interpretation, empowering users to explore its full potential in their respective fields.
Scientific Foundation: Mechanism and Photophysical Properties
The fluorescence of imidazo[1,2-a]pyridine derivatives is typically governed by an intramolecular charge transfer (ICT) process. Upon excitation, an electron is promoted from a higher occupied molecular orbital (HOMO) to a lower unoccupied molecular orbital (LUMO). The distribution of these orbitals, and thus the energy of the transition, can be significantly influenced by substituents on the heterocyclic core.
In the case of 7-Me-PIPC, the phenyl group at the C2 position is known to increase the fluorescence yield.[1] The aldehyde group at the C3 position can act as a recognition site. For instance, it can coordinate with metal ions or react with specific nucleophiles, leading to a change in the electronic structure of the molecule and a corresponding change in its fluorescence emission. This change can manifest as either an enhancement (turn-on) or a quenching (turn-off) of the fluorescence signal, providing a basis for quantitative detection.[5][6]
Anticipated Photophysical Properties of 7-Me-PIPC
While extensive characterization of 7-Me-PIPC is an active area of research, we can extrapolate its likely properties based on structurally similar imidazo[1,2-a]pyridine derivatives.
| Property | Anticipated Value/Range | Rationale |
| Excitation Wavelength (λex) | 340 - 380 nm | Based on the UV-Vis absorbance of similar 2-phenylimidazo[1,2-a]pyridines.[1] |
| Emission Wavelength (λem) | 400 - 480 nm (in aprotic solvents) | Imidazo[1,2-a]pyridines typically exhibit blue to cyan fluorescence.[3] |
| Stokes Shift | 60 - 100 nm | A reasonably large Stokes shift is expected, minimizing self-quenching. |
| Quantum Yield (ΦF) | Moderate to High | The rigid, fused ring system and phenyl substitution generally lead to good quantum yields.[1] |
| Solvatochromism | Pronounced | The ICT character suggests that the emission wavelength will be sensitive to solvent polarity.[4] |
Synthesis of this compound
The synthesis of the parent compound, 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, is well-established via the Vilsmeier-Haack reaction.[7][8] A similar approach can be employed for the 7-methyl derivative.
Caption: Synthetic scheme for 7-Me-PIPC.
Protocol: Synthesis of 7-Me-PIPC
-
Preparation: In a round-bottom flask, cool N,N-dimethylformamide (DMF) to 0-5 °C with an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with constant stirring.
-
Addition of Starting Material: To this mixture, add 7-methyl-2-phenylimidazo[1,2-a]pyridine portion-wise, ensuring the temperature remains low.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium carbonate (Na₂CO₃).
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.[7][8]
Application Protocol: Detection of Metal Ions (e.g., Fe³⁺)
Several imidazo[1,2-a]pyridine-based probes have demonstrated high sensitivity and selectivity for heavy metal ions, such as Fe³⁺ and Hg²⁺.[5][6] The following protocol provides a general framework for utilizing 7-Me-PIPC for the detection of Fe³⁺, which is known to quench the fluorescence of many fluorophores.
Caption: Workflow for metal ion detection.
Materials and Reagents:
-
This compound (7-Me-PIPC)
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
HEPES buffer (or other suitable biological buffer)
-
Stock solution of FeCl₃ in deionized water
-
Fluorometer
-
Quartz cuvettes
Step-by-Step Protocol:
-
Probe Preparation:
-
Prepare a 1.0 mM stock solution of 7-Me-PIPC in DMSO.
-
Prepare a working solution by diluting the stock solution to 10 µM in HEPES buffer (e.g., 10 mM, pH 7.4). Note: The final concentration of DMSO should be kept low (<1%) to avoid solvent effects.
-
-
Titration Experiment:
-
To a series of cuvettes, add the 10 µM working solution of 7-Me-PIPC.
-
Add increasing concentrations of the FeCl₃ stock solution to each cuvette to achieve a final concentration range relevant to the expected detection limit (e.g., 0-100 µM).
-
Include a blank sample containing only the probe in buffer.
-
-
Incubation and Measurement:
-
Incubate the samples for a predetermined time at room temperature to allow for complexation.
-
Measure the fluorescence emission spectra of each sample using a fluorometer. Set the excitation wavelength based on the absorbance maximum of the probe (e.g., 360 nm) and record the emission over a suitable range (e.g., 400-550 nm).
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the Fe³⁺ concentration.
-
Determine the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurements and k is the slope of the linear portion of the calibration curve.
-
Application in Cellular Imaging
The lipophilic nature of the imidazo[1,2-a]pyridine core suggests that 7-Me-PIPC may be cell-permeable, making it a candidate for intracellular sensing.
Protocol: Live-Cell Imaging
-
Cell Culture: Plate cells (e.g., HeLa) on glass-bottom dishes and culture to 60-80% confluency.
-
Probe Loading: Prepare a working solution of 7-Me-PIPC (e.g., 1-10 µM) in cell culture medium. Remove the old medium from the cells and add the probe-containing medium.
-
Incubation: Incubate the cells for 15-60 minutes at 37 °C in a CO₂ incubator.
-
Washing: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) to remove excess probe.
-
Imaging: Image the cells using a fluorescence microscope equipped with a DAPI or blue filter set (e.g., Ex: 350 nm, Em: 450 nm).[9]
Trustworthiness and Self-Validation
-
Controls: Always include positive and negative controls in your experiments. For metal ion sensing, test the probe's response against a panel of other biologically relevant cations to establish selectivity.
-
pH Dependence: Evaluate the fluorescence of 7-Me-PIPC across a range of pH values to understand its stability and potential for pH-dependent artifacts.
-
Photostability: Assess the photostability of the probe by exposing it to continuous excitation and monitoring the fluorescence intensity over time.
Conclusion
This compound represents a promising and versatile fluorescent probe. Its tunable photophysical properties, rooted in the robust imidazo[1,2-a]pyridine scaffold, make it a valuable tool for the development of novel sensing and imaging applications. The protocols outlined in this document provide a solid foundation for researchers to begin exploring the capabilities of this exciting molecule.
References
- 1. ijrpr.com [ijrpr.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Welcome to the technical support guide for the synthesis of 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, focusing on the critical Vilsmeier-Haack formylation step. Our goal is to equip you with the knowledge to troubleshoot common issues, improve yields, and ensure the integrity of your results.
The synthesis of imidazo[1,2-a]pyridine scaffolds is of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3][4][5][6] The introduction of a carbaldehyde group at the C3 position is a key transformation, creating a versatile intermediate for further functionalization.[7][8] This guide provides a comprehensive workflow, troubleshooting advice, and detailed protocols.
Overall Synthetic Workflow
The synthesis is typically a two-step process starting from the appropriately substituted 2-aminopyridine.
-
Step 1: Cyclization - Formation of the 7-Methyl-2-phenylimidazo[1,2-a]pyridine core.
-
Step 2: Formylation - Introduction of the aldehyde group at the C3 position via the Vilsmeier-Haack reaction.
Caption: High-level workflow for the two-step synthesis.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the Vilsmeier-Haack formylation (Step 2).
Question 1: My reaction yield is very low or the reaction failed completely. What are the primary causes?
This is the most frequent challenge and can be traced back to several critical factors. A systematic check is essential for diagnosis.[9]
Answer:
Low or no yield in a Vilsmeier-Haack reaction typically stems from issues with the Vilsmeier reagent itself, the substrate's reactivity, or the reaction conditions.
-
Cause A: Inactive or Decomposed Vilsmeier Reagent
-
Explanation: The success of the reaction is critically dependent on the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[10][11][12] This reagent is highly sensitive to moisture.
-
Troubleshooting & Solution:
-
Use Anhydrous Reagents: Ensure you are using fresh, anhydrous DMF. Old bottles of DMF can absorb atmospheric moisture and may contain dimethylamine impurities from slow decomposition, which can quench the Vilsmeier reagent.[9][13]
-
Fresh POCl₃: Phosphorus oxychloride should also be fresh and stored under anhydrous conditions.
-
Order of Addition: The Vilsmeier reagent should be pre-formed by adding POCl₃ slowly to ice-cold, stirred DMF. This is an exothermic process. Adding the imidazopyridine substrate only after the reagent has formed (typically after 30-60 minutes at 0°C) is crucial.
-
-
-
Cause B: Improper Reaction Temperature
-
Explanation: Temperature control is vital. While the initial formation of the Vilsmeier reagent requires cooling (0-5 °C) to manage the exotherm, the subsequent reaction with the imidazopyridine often requires elevated temperatures to proceed at a reasonable rate. However, excessive heat can lead to decomposition and side products.
-
Troubleshooting & Solution: After adding the substrate at a low temperature, allow the reaction to warm to room temperature and then gently heat (e.g., 60-80 °C) while monitoring by TLC.[14] The optimal temperature may require empirical testing.
-
-
Cause C: Insufficient Reagent Stoichiometry
-
Explanation: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[10] An excess of the Vilsmeier reagent is often necessary to drive the reaction to completion.
-
Troubleshooting & Solution: A common starting point is using 1.5 to 3.0 equivalents of both POCl₃ and DMF relative to the imidazopyridine substrate. If yields are low, consider increasing the excess of the Vilsmeier reagent.[9]
-
-
Cause D: Incomplete Hydrolysis during Work-up
-
Explanation: The reaction initially forms an iminium ion intermediate, which must be hydrolyzed to the final aldehyde during the aqueous work-up.[11][15] This hydrolysis is pH-dependent.
-
Troubleshooting & Solution: The work-up typically involves pouring the reaction mixture into a cold, basic solution (e.g., saturated sodium bicarbonate or dilute NaOH). Ensure the final pH is basic (pH > 9) to facilitate complete hydrolysis. Stirring the aqueous mixture for a period (e.g., 30 minutes) before extraction can also be beneficial.
-
Caption: Troubleshooting logic for low-yield Vilsmeier-Haack reactions.
Question 2: My TLC shows multiple spots, including unreacted starting material and unknown byproducts. How can I improve selectivity?
Answer:
The formation of multiple products indicates either an incomplete reaction or the occurrence of side reactions.
-
Unreacted Starting Material: This is directly related to the points in Question 1. The most likely causes are insufficient reaction time, inadequate temperature, or inactive/insufficient Vilsmeier reagent.
-
Solution: Monitor the reaction progress using TLC. If starting material persists after several hours at room temperature, gradually increase the temperature (e.g., to 60 °C) and continue monitoring.
-
-
Formation of Byproducts:
-
Explanation: While formylation of the imidazo[1,2-a]pyridine ring is highly regioselective for the C3 position due to electronic factors, harsh conditions (high temperatures or prolonged reaction times) can sometimes lead to side reactions or decomposition.[16]
-
Solution:
-
Minimize Heat Exposure: Use the minimum temperature and time required to consume the starting material.
-
Purification: Effective purification is key. The desired aldehyde product is typically more polar than the starting imidazopyridine. Column chromatography using a silica gel stationary phase with a gradient eluent system (e.g., hexane/ethyl acetate) is usually effective for separation.[10][17]
-
-
Question 3: What is the mechanism of the Vilsmeier-Haack reaction, and why is the C3 position of imidazo[1,2-a]pyridine so reactive?
Answer:
Understanding the mechanism provides insight into why certain parameters are critical.
-
Formation of the Vilsmeier Reagent: DMF, a substituted amide, reacts with POCl₃ to form the electrophilic chloroiminium ion, which is the active formylating agent.[11][15]
-
Electrophilic Aromatic Substitution: The electron-rich imidazo[1,2-a]pyridine system attacks the electrophilic carbon of the Vilsmeier reagent.[10][16] The C3 position is the most nucleophilic carbon on the ring, leading to high regioselectivity.
-
Intermediate Formation & Hydrolysis: This attack forms a cationic intermediate, which, after rearomatization, results in an iminium salt. This salt is then hydrolyzed during the aqueous basic work-up to yield the final carbaldehyde.[8][12]
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
Detailed Experimental Protocols
Protocol 1: Synthesis of 7-Methyl-2-phenylimidazo[1,2-a]pyridine
This precursor is synthesized via the condensation of 2-amino-4-methylpyridine with 2-bromoacetophenone.[2][4][18]
-
To a round-bottom flask, add 2-amino-4-methylpyridine (1.0 eq), 2-bromoacetophenone (1.05 eq), and sodium bicarbonate (2.0 eq).
-
Add ethanol as the solvent (approx. 10 mL per gram of aminopyridine).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
A solid precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the product. Purity is often sufficient for the next step, but recrystallization from ethanol can be performed if needed.
Protocol 2: Vilsmeier-Haack Formylation
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous DMF (3.0 eq).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the stirred DMF. Maintain the temperature below 5 °C.
-
Stir the mixture at 0 °C for 1 hour to ensure complete formation of the Vilsmeier reagent.
-
Dissolve 7-Methyl-2-phenylimidazo[1,2-a]pyridine (1.0 eq) in a minimum amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Gently heat the mixture to 60 °C and monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction mixture back to room temperature and pour it carefully into a beaker of crushed ice containing a saturated solution of sodium bicarbonate.
-
Stir vigorously until the evolution of gas ceases and the pH of the mixture is >9. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (3 x volumes).[9]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the pure this compound.[17]
Data Summary Table
| Parameter | Recommended Value/Condition | Rationale / Notes |
| Reagents (Formylation) | ||
| Substrate | 1.0 eq | 7-Methyl-2-phenylimidazo[1,2-a]pyridine |
| POCl₃ | 1.5 - 2.0 eq | Excess ensures complete Vilsmeier reagent formation. Must be fresh. |
| DMF | 3.0 - 5.0 eq | Serves as both reagent and solvent. Must be anhydrous. |
| Reaction Conditions | ||
| Vilsmeier Reagent Formation | 0 - 5 °C, 1 hour | Control exotherm, ensure complete formation before substrate addition. |
| Substrate Reaction | 0 °C to RT, then 60-80 °C | Initial low temp addition, then heating to drive reaction to completion. |
| Reaction Time | 4 - 8 hours (monitor by TLC) | Varies based on substrate reactivity and temperature. |
| Work-up | ||
| Quenching Solution | Ice-cold sat. NaHCO₃ or NaOH (aq) | Neutralizes acidic mixture and facilitates hydrolysis of iminium intermediate. |
| Final pH | > 9 | Ensures complete hydrolysis to the aldehyde. |
| Purification | Silica Gel Chromatography | Eluent system typically Hexane:Ethyl Acetate (e.g., 9:1 to 7:3). |
| Expected Yield | 70 - 85% | Yields are highly dependent on adherence to anhydrous conditions and purity of reagents. |
References
- 1. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-conferences.org [bio-conferences.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. sciensage.info [sciensage.info]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 18. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Technical Support Center: Troubleshooting the Purification of Polar Imidazo[1,2-a]Pyridine Derivatives
Welcome to the technical support center for the purification of polar imidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable compounds. The inherent polarity and basicity of the imidazo[1,2-a]pyridine scaffold often lead to frustrating purification issues. This resource provides in-depth troubleshooting strategies and frequently asked questions to navigate these complexities effectively.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific, common problems encountered during the purification of polar imidazo[1,2-a]pyridine derivatives in a question-and-answer format.
Issue 1: My polar imidazo[1,2-a]pyridine derivative is streaking badly on a silica gel TLC plate, even with highly polar solvent systems.
Answer:
Streaking on a silica TLC plate is a classic sign of strong, undesirable interactions between your polar, basic compound and the acidic silanol groups on the silica surface.[1][2] This interaction leads to poor peak shape and co-elution with impurities during column chromatography.
Causality: The nitrogen atoms in the imidazo[1,2-a]pyridine ring system are basic and readily interact with the acidic Si-O-H groups of silica gel through strong hydrogen bonds or acid-base interactions.[2] This causes some molecules of your compound to "stick" to the stationary phase, resulting in a continuous "streak" rather than a compact spot.
Solutions & Protocols:
-
Incorporate a Basic Modifier: To mitigate the interaction with acidic silanol groups, add a small amount of a basic modifier to your mobile phase.[2]
-
Triethylamine (TEA): Start by adding 0.5-2% (v/v) of TEA to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane).[2] This will neutralize the acidic sites on the silica.
-
Ammonia in Methanol: A solution of 7N ammonia in methanol can be used as a polar component in your eluent system. Start with a low percentage (e.g., 1-5%) and gradually increase it.[2]
-
-
Consider an Alternative Stationary Phase: If basic modifiers do not resolve the issue, the problem may be the inherent acidity of the silica gel.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds. Use Brockmann grade II or III for moderately polar compounds.
-
Deactivated Silica Gel: You can prepare deactivated silica gel by treating it with a solution of TEA in your chosen non-polar solvent before packing the column.
-
-
2D TLC for Stability Check: Before scaling up to a column, it's crucial to assess if your compound is degrading on the silica.
Issue 2: I can't separate my highly polar product from a similarly polar impurity using normal-phase chromatography.
Answer:
When dealing with highly polar compounds, achieving adequate separation on traditional silica gel can be challenging as very polar mobile phases are required to elute anything, often leading to poor selectivity. In such cases, exploring alternative chromatographic techniques is recommended.
Solutions & Protocols:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating very polar compounds that are poorly retained in reversed-phase chromatography.[5][6][7][8]
-
Mechanism: HILIC utilizes a polar stationary phase (like silica, or phases with bonded polar functional groups) and a mobile phase with a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer.[7][9] A water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.[7][10] Elution is typically achieved by increasing the aqueous component of the mobile phase.[9]
-
Starting Conditions: A good starting point for HILIC is a mobile phase of 95:5 (v/v) acetonitrile:water with a small amount of an additive like ammonium formate or ammonium acetate to improve peak shape.
-
-
Reversed-Phase Chromatography (RPC): While it may seem counterintuitive for polar compounds, RPC can be effective, especially if the polarity of your compound and impurity are sufficiently different in a hydrophobic environment.[1][11][12]
-
Mechanism: RPC uses a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[11][12] Separation is based on hydrophobic interactions.[11]
-
Challenges and Solutions for Polar Compounds: Highly polar compounds often have little retention and elute in the solvent front.[1][13] To increase retention:
-
Use Highly Aqueous Mobile Phases: Some modern C18 columns are designed to be stable in 100% aqueous conditions.[14]
-
pH Adjustment: The charge state of your imidazo[1,2-a]pyridine derivative can be manipulated by adjusting the pH of the mobile phase. Adding a small amount of an acid (like formic acid or trifluoroacetic acid) will protonate the basic nitrogens, potentially increasing interaction with the stationary phase through ion-pairing mechanisms.[13]
-
Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with your charged analyte, increasing its retention on a reversed-phase column.[12]
-
-
Issue 3: My compound appears to be decomposing on the column, leading to low recovery and multiple unidentified spots in the collected fractions.
Answer:
The acidic nature of standard silica gel can catalyze the decomposition of sensitive organic molecules.[2] Imidazo[1,2-a]pyridine derivatives, depending on their substitution pattern, can be susceptible to acid-catalyzed hydrolysis or rearrangement.
Solutions & Protocols:
-
Passivation of Silica Gel: Neutralize the acidic sites on the silica gel before use.
-
Protocol: Prepare a slurry of your silica gel in the initial, non-polar eluent. Add 1-2% triethylamine (TEA) to the slurry and stir for 15-20 minutes. Pack the column with this neutralized slurry.
-
-
Use of Alternative Adsorbents:
-
Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica gel.
-
Celite®: Often used as a filter aid, a short plug of Celite® on top of your column can sometimes help by adsorbing highly polar, potentially problematic impurities before they reach the main separation bed.
-
-
Dry Loading with Care: When preparing a dry-loaded sample, avoid using highly volatile and acidic solvents like dichloromethane for an extended period, as this can concentrate trace acids on the silica support as the solvent evaporates. Opt for a less acidic solvent if possible.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a purification method for a novel polar imidazo[1,2-a]pyridine derivative?
A1: A systematic approach is key.
-
Initial TLC Analysis: Begin with a standard silica gel TLC plate. Test a range of solvent systems, starting with a moderately polar mixture like 50:50 hexane/ethyl acetate and gradually increasing the polarity. Try adding a more polar solvent like methanol to a less polar one like dichloromethane. For example, start with 1% methanol in dichloromethane and increase the methanol content incrementally.
-
Incorporate Modifiers: If you observe streaking, add 1% triethylamine (TEA) to your chosen solvent system and re-run the TLC.[2]
-
Assess Solubility: Check the solubility of your crude material in various solvents. This will be important for choosing a loading method (wet vs. dry).
-
Consider the Synthesis Byproducts: Think about the potential impurities from your reaction. Are they more or less polar than your product? This will help you choose the right chromatographic strategy.[15]
Q2: How do I choose between wet loading and dry loading for my column?
A2: The choice depends primarily on the solubility of your crude product.
-
Wet Loading: Ideal when your compound is readily soluble in the initial, low-polarity mobile phase. Dissolve your crude material in a minimal amount of the eluent and carefully apply it to the top of the column.[3][16]
-
Dry Loading: This is the preferred method if your compound has poor solubility in the starting eluent or if you need to use a more polar solvent to dissolve it.[3] To dry load, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column.[3]
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solubility of your compound in the hot solvent is so high that upon cooling, it separates as a liquid phase rather than forming a crystal lattice.
-
Use a More Dilute Solution: Try dissolving your compound in a larger volume of the hot solvent.
-
Slow Cooling: Allow the solution to cool very slowly to room temperature, and then transfer it to a refrigerator or freezer. Rapid cooling often promotes oiling.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Change the Solvent System: Experiment with different solvent pairs. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
Data Presentation
Table 1: Recommended Starting Solvent Systems for Normal-Phase Chromatography of Polar Imidazo[1,2-a]Pyridine Derivatives
| Compound Polarity | Recommended Solvent System (v/v) | Additive (if needed) |
| Moderately Polar | Hexane / Ethyl Acetate (gradient) | 0.5-1% Triethylamine |
| Polar | Dichloromethane / Methanol (gradient) | 0.5-2% Triethylamine |
| Very Polar | Dichloromethane / (7N Ammonia in Methanol) | N/A |
Experimental Workflow Visualization
Below is a generalized workflow for troubleshooting the purification of polar imidazo[1,2-a]pyridine derivatives.
Caption: Troubleshooting workflow for imidazo[1,2-a]pyridine purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. biotage.com [biotage.com]
- 6. agilent.com [agilent.com]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. chromtech.com [chromtech.com]
- 12. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. theanalyticalscientist.com [theanalyticalscientist.com]
- 15. benchchem.com [benchchem.com]
- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Formylation of Imidazo[1,2-a]pyridines
Welcome to the technical support center for the formylation of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals who are looking to introduce a formyl group onto the imidazo[1,2-a]pyridine scaffold, a privileged core in medicinal chemistry.[1][2][3][4] While the Vilsmeier-Haack and Duff reactions are classic methods, they come with their own set of limitations, including harsh conditions and the use of hazardous reagents.[5][6][7] This guide provides in-depth troubleshooting for alternative formylating agents, addressing specific issues you might encounter during your experiments and offering practical, field-proven solutions.
Troubleshooting Guide: Alternative Formylation Strategies
This section addresses common problems encountered when using alternative formylating agents for imidazo[1,2-a]pyridines and provides step-by-step guidance to resolve them.
Issue 1: Low or No Yield with Copper-Catalyzed Formylation using DMSO
Scenario: You are attempting the C3-formylation of your substituted imidazo[1,2-a]pyridine using a copper catalyst, with DMSO as the formylating agent and molecular oxygen as the oxidant, but you are observing low to no product formation.[8][9]
Possible Causes and Troubleshooting Steps:
-
Catalyst Inactivity:
-
Cause: The copper catalyst may be oxidized or of poor quality.
-
Solution: Ensure you are using a high-purity copper source (e.g., CuI, CuBr). If you suspect oxidation of a Cu(I) salt, consider using a freshly opened bottle or purifying the catalyst before use.
-
-
Insufficient Oxygen:
-
Cause: Molecular oxygen is a key reagent in this reaction.[8][9] An inert atmosphere or a poorly sealed reaction vessel will inhibit the reaction.
-
Solution: Ensure a steady but gentle stream of oxygen or air is bubbled through the reaction mixture. Alternatively, perform the reaction under an oxygen balloon. Be cautious with the flammability of organic solvents in an oxygen-rich environment.
-
-
Inappropriate Solvent:
-
Cause: While DMSO serves as the formylating agent, an additional co-solvent might be necessary for substrate solubility.
-
Solution: If your starting material is not fully soluble in DMSO, consider adding a co-solvent like DMF or dioxane. However, be aware that this can affect the reaction rate.
-
-
Substrate Deactivation:
-
Cause: Strongly electron-withdrawing groups on the imidazo[1,2-a]pyridine ring can deactivate the C3 position towards electrophilic formylation.
-
Solution: For deactivated substrates, you may need to increase the reaction temperature or use a more active catalyst system. Consider screening different copper salts and ligands.
-
Issue 2: Poor Regioselectivity in Formylation
Scenario: Your formylation reaction is yielding a mixture of isomers, with the formyl group at positions other than the desired C3.
Possible Causes and Troubleshooting Steps:
-
Steric Hindrance:
-
Cause: Large substituents at the C2 or C5 positions can sterically hinder the approach of the formylating agent to the C3 position, leading to formylation at other sites.
-
Solution: If steric hindrance is a likely issue, consider using a smaller formylating agent if possible. Alternatively, a blocking group strategy might be necessary to protect other reactive sites.
-
-
Electronic Effects:
-
Cause: The inherent electronic properties of your substituted imidazo[1,2-a]pyridine can direct formylation to other positions.
-
Solution: A thorough understanding of the electronic nature of your substrate is crucial. In some cases, achieving high regioselectivity with a particular formylating agent may not be possible. It is advisable to screen different formylating agents (see comparison table below) as their mechanisms and steric profiles differ, which can influence regioselectivity. For instance, the Vilsmeier-Haack reagent is a bulky electrophile, and its regioselectivity can be sensitive to steric factors.[5][6]
-
Issue 3: Decomposition of Starting Material or Product under Microwave Conditions
Scenario: You are using a microwave-assisted, metal-free formylation method, such as the reaction with bromomalonaldehyde, and observing significant decomposition.[10][11]
Possible Causes and Troubleshooting Steps:
-
Excessive Temperature:
-
Cause: Microwave heating can lead to rapid temperature increases that may exceed the stability of your compounds.
-
Solution: Carefully monitor and control the reaction temperature. Start with a lower temperature and shorter reaction time, and gradually increase them as needed. Many modern microwave reactors allow for precise temperature control.
-
-
Solvent Choice:
-
Cause: The solvent system (e.g., EtOH/H₂O) may not be optimal for your specific substrate, leading to side reactions or decomposition at elevated temperatures.
-
Solution: Screen different solvent mixtures. For thermally sensitive substrates, a lower boiling point solvent might be beneficial, although this could require longer reaction times.
-
-
"Hot Spot" Formation:
-
Cause: Uneven heating within the microwave cavity can create localized "hot spots" that lead to decomposition.
-
Solution: Ensure proper stirring of the reaction mixture to promote even heat distribution. Using a dedicated microwave synthesizer with a rotating platform can also mitigate this issue.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using alternative formylating agents over the Vilsmeier-Haack reaction for imidazo[1,2-a]pyridines?
A1: The primary advantages include milder reaction conditions, avoidance of hazardous reagents like phosphorus oxychloride, and often improved functional group tolerance.[7] For instance, copper-catalyzed formylation with DMSO uses a readily available and less hazardous reagent and is conducted under aerobic conditions.[8][9] Microwave-assisted methods can significantly reduce reaction times from hours to minutes.[2][10][12][13]
Q2: Can I use these alternative methods for gram-scale synthesis?
A2: Many of these methods have been successfully scaled up. For example, the copper-mediated cyanation and formylation of imidazo[1,2-a]pyridines has been demonstrated on a gram scale.[14] However, when scaling up, it is crucial to re-optimize reaction parameters such as temperature control, stirring efficiency, and the rate of reagent addition. For microwave-assisted reactions, specialized large-scale microwave reactors are available.
Q3: My imidazo[1,2-a]pyridine has a free hydroxyl or amino group. Will this interfere with the formylation?
A3: Yes, free hydroxyl and amino groups are nucleophilic and can react with the formylating agent. It is highly recommended to protect these functional groups before carrying out the formylation. Common protecting groups for hydroxyls include silyl ethers (e.g., TBDMS) or benzyl ethers. Amino groups can be protected as carbamates (e.g., Boc) or amides.
Q4: How do I purify the resulting imidazo[1,2-a]pyridine-3-carbaldehyde?
A4: Standard column chromatography on silica gel is typically the most effective method for purification. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is usually successful. The polarity of the eluent system will depend on the specific substituents on your compound.
Comparison of Alternative Formylating Agents
| Formylating Agent/Method | Typical Conditions | Advantages | Potential Issues & Limitations |
| Cu-catalyzed with DMSO | CuI or CuBr, O₂ or air, 100-120 °C | Uses readily available reagents, good for C3-formylation.[8][9] | Requires high temperatures, potential for catalyst deactivation. |
| Microwave-assisted with bromomalonaldehyde | EtOH/H₂O, microwave irradiation, 100-110 °C | Rapid reaction times (10-20 min), metal-free.[10][11] | Potential for substrate decomposition at high temperatures. |
| Ag-catalyzed aminooxygenation | Ag catalyst, acetonitrile | Provides imidazo[1,2-a]pyridine-3-carbaldehydes in good yields.[15][16] | Use of a precious metal catalyst. |
| Cu-catalyzed with ethyl tertiary amines | Cu catalyst, aerobic conditions | Utilizes a novel carbon source for the formyl group.[17] | Mechanism involves C-C and C-N bond cleavage, which may not be suitable for all substrates. |
| Cu-mediated with DMF/NH₄I | CuI, NH₄I, DMF, O₂ | Switchable reaction for either cyanation or formylation.[14] | Requires careful control of reaction conditions to ensure selectivity. |
Experimental Protocol: Microwave-Assisted Metal-Free Formylation
This protocol is adapted from a reported efficient, metal-free method for the synthesis of 3-formyl imidazo[1,2-a]pyridines.[10][11]
Materials:
-
Substituted 2-aminopyridine (1.0 mmol)
-
Bromomalonaldehyde (1.5 mmol)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Microwave reactor vial with a stir bar
Procedure:
-
In a 10 mL microwave reactor vial, dissolve the substituted 2-aminopyridine (1.0 mmol) and bromomalonaldehyde (1.5 mmol) in a 1:1 mixture of EtOH:H₂O (v/v) to achieve a concentration of approximately 0.3 M.
-
Seal the vial with a cap.
-
Place the vial in the cavity of a microwave synthesizer.
-
Irradiate the reaction mixture at 110 °C for 10-20 minutes. Monitor the progress of the reaction by TLC.
-
After the reaction is complete (as indicated by TLC), cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Visualizing Reaction Pathways
Caption: Alternative pathways for the formylation of imidazo[1,2-a]pyridines.
Caption: Troubleshooting flowchart for low yield in formylation reactions.
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 2. connectjournals.com [connectjournals.com]
- 3. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. researchgate.net [researchgate.net]
- 9. Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C–H bonds with DMSO using molecular oxygen - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
"preventing decomposition during imidazo[1,2-a]pyridine synthesis"
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for imidazo[1,2-a]pyridine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges during the synthesis of this privileged heterocyclic scaffold. We provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you prevent decomposition and optimize your reaction outcomes.
Introduction: The Challenge of Stability
Imidazo[1,2-a]pyridines are a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals like Zolpidem and Alpidem[1][2]. Their synthesis, while achievable through various established methods, is often plagued by issues of low yield, complex side-product formation, and product decomposition. These challenges arise from the sensitive nature of intermediates and the often harsh conditions required for cyclization.
This guide provides a systematic approach to diagnosing and solving these common problems, focusing on the mechanistic reasons behind decomposition and offering field-proven solutions.
Troubleshooting Workflow: A Systematic Approach
Before diving into specific issues, it's crucial to follow a logical troubleshooting process. Use this workflow to diagnose the root cause of your synthetic problems systematically.
Caption: A logical workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield in Groebke-Blackburn-Bienaymé (GBB) Reaction
Question: I'm performing a Groebke-Blackburn-Bienaymé (GBB) reaction with a 2-aminopyridine, an aldehyde, and an isocyanide, but my yield is consistently low, and I see a lot of unreacted starting material. What's going wrong?
Answer: Low conversion in the GBB reaction is a common issue that typically points to problems with intermediate formation or catalyst activity. The GBB is a three-component reaction that relies on the efficient formation of an imine intermediate, which is then attacked by the isocyanide.[3]
Why it Happens & How to Fix It:
-
Inefficient Imine Formation: The first step is the condensation of the 2-aminopyridine and the aldehyde to form an N-acyliminium intermediate. This step is often the bottleneck.
-
Causality: The presence of water can hinder this condensation equilibrium. Electron-poor aldehydes may also be less reactive.
-
Solution: Add a dehydrating agent like trimethyl orthoformate to drive the reaction forward. For less reactive aldehydes, consider using a more effective Lewis acid catalyst to activate the aldehyde carbonyl group.[4] Scandium triflate (Sc(OTf)₃) is a widely used and effective catalyst for this purpose.[3][5]
-
-
Solvent-Related Side Reactions: The choice of solvent is critical. While alcohols like methanol are common, they are not always innocent.
-
Causality: Alcohols can act as cocatalysts but can also reversibly add to the imine intermediate, creating a "dead end" equilibrium that sequesters the reactive species and slows the main reaction pathway.[6]
-
Solution: If you suspect solvent interference, switch to a non-participating aprotic solvent like toluene or dioxane. This may require higher temperatures and longer reaction times, but it can prevent unwanted side reactions.[7]
-
-
Poor Isocyanide Reactivity: The nucleophilicity of the isocyanide is key for the subsequent cyclization step.
-
Causality: Sterically hindered or electron-poor isocyanides may react sluggishly.
-
Solution: Ensure the isocyanide is pure and not degraded. If using a less reactive isocyanide, increasing the catalyst loading or reaction temperature may be necessary. Some studies have shown that silver-based Lewis acids can specifically activate the isocyanide attack.[3]
-
Issue 2: Charring and Darkening of the Reaction Mixture
Question: My reaction mixture turns dark brown or black, especially at higher temperatures, and purification is impossible. How do I prevent this decomposition?
Answer: Charring is a clear sign of severe decomposition, either of the starting materials, intermediates, or the final product. This is particularly common in reactions requiring high heat, such as some variations of the Ortoleva-King reaction or when using unstable starting materials.
Why it Happens & How to Fix It:
-
Thermal Instability: The imidazo[1,2-a]pyridine core itself, or sensitive functional groups on your substrates (like furans or some aldehydes), can degrade at high temperatures.[7]
-
Causality: Prolonged heating above the decomposition temperature of any component will lead to polymerization and charring.
-
Solution: The most direct fix is to lower the reaction temperature. This may require longer reaction times, but it is the best way to prevent thermal decomposition. Monitor the reaction closely by TLC or LC-MS to find the minimum temperature and time required for completion.[8]
-
-
Aggressive Reagents or Catalysts: Some reagents can cause decomposition if not used judiciously.
-
Causality: For instance, in iodine-catalyzed reactions (common in Ortoleva-King type syntheses), an excessive amount of iodine can lead to unwanted side reactions and decomposition.[9] Similarly, very strong Brønsted or Lewis acids can degrade sensitive substrates.
-
Solution: Carefully optimize the stoichiometry of your reagents. Perform a catalyst loading screen to find the lowest effective concentration. For iodine-catalyzed reactions, using a catalytic amount (e.g., 20 mol%) is often sufficient.[10]
-
-
Air/Oxidative Sensitivity: Some intermediates or products can be sensitive to oxidation, which is accelerated at high temperatures.
Issue 3: Formation of an Isomeric or Unwanted Side Product
Question: I am getting a significant amount of a side product that is difficult to separate from my desired imidazo[1,2-a]pyridine. How can I improve the selectivity of my reaction?
Answer: Side product formation is often a result of competing reaction pathways. Understanding the mechanism of your chosen synthesis is key to suppressing these undesired routes.
Why it Happens & How to Fix It:
-
O-Cyclization vs. C-Cyclization in GBB Reactions: In certain cases, the intermediate can undergo an O-selective cyclization instead of the desired C-selective cyclization, leading to an oxazole-type byproduct.
-
Causality: This is a known, though rarely disclosed, side reaction pathway, particularly with certain N-protected substrates.[12]
-
Solution: Modifying the electronic properties of the starting materials can influence the selectivity. Often, changing the catalyst or solvent can also favor one pathway over the other. Screening different Lewis acids (e.g., Sc(OTf)₃ vs. AgOTf) is a good starting point.
-
-
Homocoupling in A³-Coupling Reactions: In copper-catalyzed A³ (Aldehyde-Amine-Alkyne) coupling reactions, a common side product is the homocoupling of the terminal alkyne (Glaser-Hay coupling).[13]
-
Causality: This occurs when the copper catalyst promotes the oxidative coupling of two alkyne molecules, especially under aerobic conditions or with certain copper salts.
-
Solution: Running the reaction under a strictly inert atmosphere can suppress this pathway. Using a catalyst system designed to minimize homocoupling, such as a Cu(II)-ascorbate system that maintains the active Cu(I) species in situ, can be highly effective.[14][15]
-
Caption: Competing pathways in GBB synthesis leading to decomposition.
Protocols & Data
Protocol 1: General Method for Reaction Optimization to Minimize Decomposition
This protocol provides a systematic approach to optimizing your reaction conditions when faced with decomposition or low yields.
-
Baseline Experiment: Run the reaction using the literature conditions or your initial plan. Retain a sample of the crude mixture for comparison.
-
Analyze the Baseline: Use TLC and LC-MS to identify the number of products and estimate the amount of unreacted starting material and potential decomposition (baseline/smear).
-
Temperature Screen: Set up parallel reactions at different temperatures (e.g., Room Temp, 40 °C, 60 °C, 80 °C). Keep all other parameters (concentration, stoichiometry, time) constant.
-
Rationale: This is the most critical step for preventing thermal decomposition.
-
-
Solvent Screen: Using the optimal temperature from step 3, screen a range of solvents with different properties (e.g., Toluene, Dioxane, Acetonitrile, DMF, Ethanol).
-
Catalyst Loading Screen: Once the best solvent/temperature combination is found, vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%, 20 mol%).
-
Rationale: Using the minimum effective amount of catalyst reduces cost and potential catalyst-driven side reactions.
-
-
Confirmation: Run the final optimized reaction on a larger scale to confirm the results.
Table 1: Comparison of Common Catalytic Systems
This table summarizes common catalysts used in various synthetic routes to imidazo[1,2-a]pyridines and highlights key considerations to prevent decomposition.
| Synthetic Route | Common Catalysts | Typical Solvents | Key Considerations for Stability |
| Groebke-Blackburn-Bienaymé | Sc(OTf)₃, Other Lewis Acids (e.g., Yb, In, Bi triflates)[3] | Methanol, Ethanol, Toluene | Methanol can lead to reversible side products; consider aprotic solvents like toluene to avoid this.[6] |
| Ortoleva-King | Iodine (I₂), FeCl₃, CuI[11][16] | DMF, Water, Solvent-free | Excess iodine can cause charring; use catalytic amounts.[9] Metal catalysts should be screened for lowest effective loading. |
| A³-Coupling | CuI, Cu(acac)₂, Cu/SiO₂[15][17] | Toluene, Water (micellar) | Primary side reaction is alkyne homocoupling; run under N₂/Argon. Cu(II)/ascorbate systems can improve catalyst turnover and reduce side reactions.[14] |
| Aerobic Oxidative Cyclization | Copper salts (CuI, CuBr), Iron salts | DMF, DMSO | Requires air or an oxidant. Control the rate of oxidation to prevent over-oxidation or side reactions. Inconsistent aeration can lead to poor reproducibility.[11] |
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in the Functionalization of Imidazo[1,2-a]pyridines
Introduction: The Regioselectivity Challenge
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals like Zolpidem and Alpidem.[1] Its widespread use is due to its versatile biological activities and synthetic accessibility.[2][3][4] However, for researchers and drug development professionals, the functionalization of this bicyclic heterocycle presents a persistent challenge: controlling regioselectivity.
The inherent electronic properties of the imidazo[1,2-a]pyridine ring dictate a strong preference for reactions at specific positions, often leading to a single, dominant isomer when a mixture might be desired, or vice-versa. This guide provides troubleshooting protocols, mechanistic explanations, and field-proven insights to help you navigate and master the regiochemical outcomes of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why does electrophilic substitution almost always happen at the C3 position?
A: The C3 position is the most nucleophilic and kinetically favored site for electrophilic attack. This is due to the resonance stabilization of the resulting cationic intermediate (the sigma complex). When an electrophile attacks C3, the positive charge can be delocalized over the imidazole ring without disrupting the aromaticity of the pyridine ring, a highly stable arrangement.[5][6][7] In contrast, attack at C2 would lead to a less stable intermediate with adjacent positive charges on the nitrogen and carbon atoms.[6][7]
Q2: Besides C3, what are the other reactive sites on the imidazo[1,2-a]pyridine core?
A: While C3 is the most reactive site for electrophilic substitution, other positions can be functionalized under different conditions. The reactivity order is generally considered to be C3 > C5 > C7 > C2 > C8 > C6. The C5 position is the most electron-rich carbon on the pyridine ring and is often the next most favorable site for functionalization, particularly in C-H activation reactions.[8]
Q3: How can I achieve functionalization at a position other than C3?
A: Overcoming the innate C3 preference requires specific strategies:
-
Steric Hindrance: Placing a bulky substituent at the C2 position can sterically block access to the C3 position, potentially directing incoming reagents to other sites like C5.
-
Blocking/Protecting Groups: The C3 position can be temporarily blocked with a group (e.g., a halogen) that can be removed later. This allows for functionalization at less reactive sites, after which the blocking group is cleaved.
-
Directed C-H Activation: Transition-metal catalysis (using Pd, Ru, Rh, Cu) is a powerful tool.[8][9] By using a directing group that chelates to the metal center, you can guide the functionalization to a specific C-H bond, often ortho to the directing group's position. This is the most common strategy for selectively targeting positions like C5, C8, or even the challenging C2.
Q4: My reaction is yielding a mixture of regioisomers. What are the first things to check?
A: An unexpected mixture of products often points to issues with reaction control.
-
Reagent Purity: Ensure all starting materials and solvents are pure and dry. Impurities can sometimes act as alternative catalysts or reactants.[10]
-
Temperature Control: Many reactions are highly sensitive to temperature. A slight deviation can be enough to overcome the activation energy for a competing reaction pathway. Ensure consistent and accurate temperature monitoring.
-
Atmosphere: For reactions sensitive to air or moisture (especially organometallic reactions), ensure your inert atmosphere (N₂ or Ar) is of high quality and that all glassware is properly dried. For aerobic oxidations, ensure consistent and efficient stirring to facilitate gas exchange.[11]
-
Stoichiometry: Carefully check the molar ratios of your reactants and catalysts. An excess of a reagent can sometimes lead to multiple additions or side reactions.
Core Reactivity & Mechanistic Overview
The key to troubleshooting is understanding the electronic landscape of the scaffold. The diagram below illustrates the relative reactivity of each position.
References
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-conferences.org [bio-conferences.org]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Technical Support Center: Vilsmeier-Haack Reaction Work-up for Imidazo[1,2-a]pyridines
Prepared by: Gemini, Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the work-up procedure of the Vilsmeier-Haack formylation of imidazo[1,2-a]pyridines. It is designed to address common challenges and provide practical, field-proven solutions to ensure successful product isolation and purification.
Introduction: The Critical Role of the Work-up
The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl group onto electron-rich heterocycles like imidazo[1,2-a]pyridines, typically yielding the C-3 carbaldehyde.[1][2][3] The reaction proceeds through the formation of an electrophilic Vilsmeier reagent (a chloroiminium salt), which reacts with the substrate to form an iminium ion intermediate.[4][5] The work-up stage is not merely a purification step; it is the chemical process that hydrolyzes this intermediate to the final aldehyde product.[5][6] A properly executed work-up is therefore paramount for achieving high yield and purity.
This guide is structured to provide both foundational knowledge through FAQs and actionable solutions through a detailed troubleshooting section.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of quenching the reaction mixture in ice-water?
A1: The quenching step serves two critical functions. First, it facilitates the hydrolysis of the iminium salt intermediate to the desired aldehyde.[5] Second, and crucially for safety, it controls the highly exothermic and violent reaction that occurs when excess phosphorus oxychloride (POCl₃) comes into contact with water.[7] Performing a "reverse quench"—slowly adding the reaction mixture to a large volume of vigorously stirred ice—is the standard and safest procedure to effectively dissipate this heat.[7]
Q2: Why is neutralization after quenching so important?
A2: The hydrolysis of excess POCl₃ produces phosphoric acid and hydrochloric acid, creating a strongly acidic environment.[7] Complete hydrolysis of the iminium intermediate to the aldehyde requires neutral to slightly basic conditions.[8] Failure to neutralize the mixture can result in incomplete conversion and low yields. Furthermore, efficient extraction of the organic product from the aqueous phase is only possible after neutralizing these acids.
Q3: Which base should I use for neutralization, and to what pH?
A3: Several bases can be used, with the choice depending on the desired pH control and the scale of the reaction.
-
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃): These are commonly used and effective. They are added as a saturated aqueous solution or carefully as a solid in portions until effervescence ceases and the pH reaches 8-9.[9] They offer good buffering capacity.
-
Sodium Acetate (NaOAc): Often used to achieve a buffered, weakly basic environment suitable for hydrolysis.[10][11]
-
Sodium Hydroxide (NaOH): Can be used, but requires careful, slow addition of a dilute solution to avoid localized pH spikes and high temperatures, which can promote side reactions and the formation of colored impurities.[11]
A final pH of 8-9 is generally optimal for ensuring complete hydrolysis and preparing for extraction.
Q4: My product appears as an oil and does not precipitate upon neutralization. What is the correct procedure?
A4: This is a common outcome. If the product does not precipitate as a solid, it should be isolated via liquid-liquid extraction.[8] Transfer the entire neutralized aqueous mixture to a separatory funnel and extract it several times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.[8][10] The combined organic layers can then be washed, dried, and concentrated to yield the crude product.
Q5: How can I effectively remove residual N,N-dimethylformamide (DMF) from my product?
A5: DMF is a high-boiling polar solvent and can be challenging to remove completely. After extraction into an organic solvent, washing the organic layer multiple times with water and finally with brine is the most effective method.[8][10] DMF has high water solubility, and these aqueous washes will partition the residual DMF out of the organic phase.
Visual Workflow for Vilsmeier-Haack Work-up
Caption: Workflow diagram for the Vilsmeier-Haack reaction work-up.
Troubleshooting Guide
This section addresses common problems encountered during the work-up procedure.
| Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Low or No Product Yield | 1. Incomplete Hydrolysis: The pH was not sufficiently basic during work-up to fully convert the iminium salt intermediate.[8] 2. Poor Reagent Quality: Anhydrous conditions are key. Old DMF can contain dimethylamine and water, which consumes the Vilsmeier reagent.[12] 3. Product Loss: The product may have some water solubility, or extraction was inefficient. | 1. Verify pH: Ensure the aqueous layer is basic (pH 8-9) before extraction. If needed, stir the neutralized mixture for 30-60 minutes at room temperature to ensure hydrolysis is complete. 2. Use Fresh Reagents: Always use anhydrous DMF (e.g., from a fresh, sealed bottle) and fresh POCl₃ for best results. 3. Improve Extraction: Increase the number of extractions (e.g., 3-4 times) and saturate the aqueous layer with NaCl (brine) to decrease the product's solubility in water. |
| Formation of a Green or Blue Color | Excessive Heat During Neutralization: A significant temperature increase during the addition of base can lead to the formation of highly colored dyestuff by-products.[11] | Maintain Low Temperature: Perform the entire neutralization step in an ice bath (0-5 °C). Add the base slowly and portion-wise, allowing the temperature to equilibrate between additions.[11] |
| Product is a Dark, Intractable Tar/Oil | 1. Reaction Overheated: The formylation reaction itself may have been run at too high a temperature, causing decomposition. 2. Harsh Work-up: The temperature during quenching or neutralization was not controlled. | 1. Optimize Reaction Conditions: For highly activated imidazo[1,2-a]pyridines, the reaction may proceed at room temperature or lower. Monitor progress by TLC to avoid prolonged heating.[8] 2. Strict Temperature Control: Adhere strictly to low-temperature conditions (< 5°C) during all aqueous work-up steps. |
| Difficulty Stirring During Reagent Formation | Precipitation of Vilsmeier Reagent: The Vilsmeier reagent itself is a salt and can precipitate from the reaction mixture, especially at 0°C, causing the magnetic stir bar to get stuck.[13] | Use Mechanical Stirring: For larger-scale reactions, a mechanical overhead stirrer is highly recommended to handle the formation of a thick slurry. Alternatively, adding the substrate dissolved in a small amount of anhydrous solvent (like 1,2-dichloroethane) after reagent formation can sometimes improve homogeneity. |
Detailed Experimental Protocol: Standard Work-up Procedure
This protocol assumes a standard Vilsmeier-Haack reaction using an imidazo[1,2-a]pyridine substrate in a DMF/POCl₃ system.
Equipment & Reagents:
-
Large beaker (at least 10x the reaction volume)
-
Crushed ice
-
Magnetic stirrer and stir bar or mechanical stirrer
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
pH paper or pH meter
-
Separatory funnel
-
Extraction solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Step-by-Step Methodology:
-
Preparation for Quench: Prepare a large beaker containing a vigorously stirred mixture of crushed ice and water (approx. 10 mL of ice/water per 1 mL of reaction mixture). Cool this in an external ice bath.
-
Quenching the Reaction: Once the reaction is deemed complete by TLC, cool the reaction flask in an ice bath. Using a pipette or dropping funnel, slowly and carefully add the reaction mixture dropwise to the vortex of the stirred ice-water.[7] CAUTION: This process is highly exothermic. Maintain a slow addition rate to keep the temperature of the quenching mixture below 10 °C.
-
Neutralization: Continue to stir the resulting acidic slurry in the ice bath. Slowly add saturated aqueous Na₂CO₃ solution portion-wise. Monitor the pH of the aqueous layer. Continue adding base until the pH is stable at 8-9.[9] Vigorous gas evolution (CO₂) will occur initially.
-
Product Isolation:
-
If a solid precipitates: Continue stirring the mixture in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of a cold non-polar solvent (like hexane or cold diethyl ether) to aid in drying. Air-dry the solid.[8][11]
-
If no solid forms (or product is oily): Transfer the entire mixture to a separatory funnel. Extract the aqueous layer three to four times with dichloromethane or ethyl acetate.[10]
-
-
Washing and Drying (for extractions): Combine the organic layers. Wash sequentially with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product (solid or oil) should be purified. The most common method is silica gel column chromatography, typically using a gradient of hexane/ethyl acetate or dichloromethane/methanol as the eluent.[9][10] Recrystallization from a suitable solvent system may also be an option for solid products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. orgsyn.org [orgsyn.org]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Impurities in 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Welcome to the technical support guide for the comprehensive characterization of impurities in 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde. This molecule, a key intermediate in the synthesis of various pharmaceutical compounds, including analogues of the hypnotic agent Zolpidem, requires rigorous purity assessment to ensure the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2][3]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It is designed for researchers, analytical scientists, and process chemists to navigate the challenges of identifying, quantifying, and controlling impurities in this specific compound. Our approach is grounded in established regulatory principles, particularly the ICH Q3A(R2) guidelines, which govern impurities in new drug substances.[4][5][6]
Part 1: Foundational FAQs - Understanding the Impurity Landscape
Q1: What are the primary sources and types of impurities I should expect when working with this compound?
A1: Impurities can be broadly classified into organic, inorganic, and residual solvents.[5][7] For this specific molecule, organic impurities are of primary concern and typically originate from three sources: the synthetic route, subsequent degradation, or storage.
-
Process-Related Impurities: These arise from the manufacturing process.[4]
-
Starting Materials: Unreacted 2-amino-4-methylpyridine and 2-bromo-1-phenylethanone (or a related α-haloketone) are common. The synthesis often involves the condensation of these two precursors.[8]
-
Intermediates: The immediate precursor, 7-Methyl-2-phenylimidazo[1,2-a]pyridine (lacking the C3-carbaldehyde group), can be a significant impurity if the formylation reaction is incomplete.
-
By-products: The Vilsmeier-Haack reaction, a common method for C3-formylation, can generate by-products.[9] Positional isomers may also form, although the C3 position is highly activated in the imidazo[1,2-a]pyridine ring system.
-
-
Degradation Products: These form during manufacturing or storage due to exposure to environmental factors like light, heat, or oxygen.[10]
-
Oxidation Product: The most anticipated degradation product is the corresponding carboxylic acid, 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid, formed by the oxidation of the aldehyde group.
-
Hydrolytic Products: While the core is generally stable, extreme pH conditions could potentially lead to ring-opening, though this is less common.
-
Photolytic Products: The imidazo[1,2-a]pyridine core is known to be sensitive to photodegradation, which can lead to a complex array of products.[11]
-
A summary of the most probable organic impurities is provided below.
| Impurity Name | Potential Origin | Classification |
| 2-Amino-4-methylpyridine | Unreacted Precursor | Starting Material |
| 2-Bromo-1-phenylethanone | Unreacted Precursor | Starting Material |
| 7-Methyl-2-phenylimidazo[1,2-a]pyridine | Incomplete Formylation | Intermediate |
| 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid | Oxidation of Aldehyde | Degradation Product |
| Positional Isomers | Non-specific Reaction | By-product |
Q2: What are the regulatory thresholds I need to be aware of for reporting, identifying, and qualifying these impurities?
A2: The International Council for Harmonisation (ICH) guideline Q3A(R2) provides a clear framework.[4][6] The thresholds are based on the maximum daily dose (MDD) of the final drug substance. While your compound is an intermediate, these thresholds are the ultimate benchmark for the API it will be used to synthesize.
| Threshold Type | MDD ≤ 2 g/day | MDD > 2 g/day | Rationale & Action Required |
| Reporting | 0.05% | 0.03% | Any impurity at or above this level must be reported in regulatory filings.[4][12] |
| Identification | 0.10% or 1.0 mg TDI, whichever is lower | 0.05% | An impurity at or above this level must have its structure identified.[5] |
| Qualification | 0.15% or 1.0 mg TDI, whichever is lower | 0.05% | An impurity at or above this level requires safety qualification data to justify its proposed acceptance criterion.[13] |
| *TDI = Total Daily Intake |
Part 2: Analytical Strategy & Workflow
Q3: What is a robust analytical workflow for detecting and identifying an unknown impurity?
A3: A systematic, multi-technique approach is essential for unambiguous impurity characterization. The workflow typically begins with high-sensitivity separation and detection, followed by structural elucidation techniques.
Caption: General workflow for impurity identification and characterization.
This phased approach ensures that resources are used efficiently. High-performance liquid chromatography (HPLC) is the workhorse for separation and quantification.[7][14] Liquid chromatography-mass spectrometry (LC-MS) is then used for preliminary identification, providing molecular weight and fragmentation data.[15][16][17] For absolute structural confirmation, especially for distinguishing isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[18][19][20]
Part 3: Experimental Protocols and Troubleshooting
Q4: How do I develop a stability-indicating HPLC method for this compound?
A4: A stability-indicating method is one that can separate the main compound from all its potential process impurities and degradation products. Reverse-phase HPLC (RP-HPLC) is the most common and effective technique.
Step-by-Step Protocol: HPLC Method Development
-
Column Selection:
-
Rationale: The imidazo[1,2-a]pyridine core is moderately polar. A C18 stationary phase provides excellent hydrophobic retention for separating the parent molecule from both more polar (e.g., starting materials) and less polar impurities.
-
Action: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).
-
-
Mobile Phase Selection:
-
Rationale: A gradient of a buffered aqueous phase and an organic solvent is required to resolve compounds with varying polarities. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff. A buffer (e.g., phosphate or formate) is crucial to control the ionization state of the basic nitrogen in the pyridine ring, ensuring sharp, symmetrical peaks.
-
Action:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.
-
-
-
Detection Wavelength:
-
Rationale: The extended aromatic system of the molecule will have strong UV absorbance. Running a photodiode array (PDA) scan is essential to find the optimal wavelength for detecting both the main peak and all impurities.
-
Action: Acquire a UV spectrum from 200-400 nm. Select a wavelength (e.g., ~272 nm) where all known components have a reasonable response.[21]
-
-
Method Optimization:
-
Rationale: The initial broad gradient will likely need refinement to improve the resolution between closely eluting peaks.
-
Action: Adjust the gradient slope around the elution time of the main peak and its adjacent impurities. Small changes in pH or buffer concentration can also alter selectivity.
-
-
Forced Degradation & Method Validation:
-
Rationale: To prove the method is "stability-indicating," you must challenge it with degraded samples. This ensures that any degradation products that form do not co-elute with the main peak or other impurities.[10][22]
-
Action: Perform a forced degradation study (see Q5) and analyze the stressed samples. Check for peak purity of the main compound using a PDA detector to confirm no co-eluting peaks are present.
-
Sample HPLC Method Parameters:
| Parameter | Starting Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Good balance of efficiency and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for good peak shape of basic analytes. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5-95% B in 20 min, hold 5 min | Initial screening to see all components. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Improves reproducibility. |
| Detection | PDA at 272 nm | Good absorbance for the imidazopyridine chromophore. |
| Injection Vol. | 5 µL | Minimizes peak broadening. |
Q5: I need to perform a forced degradation study. What conditions are required?
A5: Forced degradation (or stress testing) is a critical step to understand the intrinsic stability of the molecule and to validate your analytical methods.[23] The goal is to achieve 5-20% degradation of the parent compound to ensure that degradation products are formed at a sufficient level for detection without completely destroying the sample.
Protocol: Forced Degradation Study Conditions
| Stress Condition | Typical Reagent / Condition | Mechanism Targeted | Experimental Tip |
| Acid Hydrolysis | 0.1 M HCl, heated (e.g., 60 °C) | Hydrolysis of labile groups. | Neutralize the sample with an equivalent amount of base before injection to protect the HPLC column. |
| Base Hydrolysis | 0.1 M NaOH, heated (e.g., 60 °C) | Saponification, hydrolysis. | Neutralize with an equivalent amount of acid before injection. |
| Oxidation | 3% H₂O₂, room temperature or heated | Oxidation of electron-rich centers (aldehyde, imidazole ring).[11] | The reaction can be rapid. Monitor at several time points (e.g., 1, 4, 8, 24 hours). |
| Thermal | Dry Heat (e.g., 80-105 °C) for 24-48h | Thermally-induced degradation. | Perform on both solid material and a solution to assess stability in different states. |
| Photolytic | ICH Q1B conditions (UV & Visible light) | Light-induced degradation. | Run a dark control sample in parallel to differentiate between thermal and photolytic degradation. |
Caption: Decision tree for investigating an unknown impurity peak.
Q6: My HPLC shows an unknown peak at 0.12%. LC-MS gives a molecular weight identical to a known process intermediate, but the retention time is different. What could it be?
A6: This is a classic case highlighting the limitations of mass spectrometry alone and the importance of chromatography. When the mass is identical but the retention time is different, you are almost certainly dealing with an isomer .
-
Plausible Scenario: The Vilsmeier-Haack formylation, while highly regioselective for the C3 position, could potentially have occurred at another position on the imidazo[1,2-a]pyridine ring system under non-optimized conditions, leading to a positional isomer. Alternatively, an isomer of one of the starting materials could have been carried through the synthesis.
-
Actionable Advice:
-
High-Resolution MS (HRMS): Confirm that the elemental composition is indeed identical. Techniques like Quadrupole Time-of-Flight (Q-TOF) MS can provide mass accuracy below 2 ppm, which is crucial for confirming the molecular formula.[24][25]
-
Definitive Structural Elucidation (NMR): This is non-negotiable for isomer identification. You will need to either isolate the impurity using preparative HPLC or synthesize the suspected isomer as a reference standard. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments will reveal the precise connectivity of the atoms, allowing you to distinguish between positional isomers.[20][26]
-
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. pharma.gally.ch [pharma.gally.ch]
- 14. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 15. chimia.ch [chimia.ch]
- 16. researchgate.net [researchgate.net]
- 17. synthinkchemicals.com [synthinkchemicals.com]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. ijpsjournal.com [ijpsjournal.com]
- 24. Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 25. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Cytotoxicity of 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde and Its Analogs
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including notable anticancer properties.[1] This guide provides a comparative analysis of the in vitro cytotoxicity of 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde and its structural analogs. By examining the structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with insights into the key molecular features driving the cytotoxic potential of this promising class of compounds.
The Imidazo[1,2-a]pyridine Core: A Foundation for Anticancer Drug Discovery
The bicyclic 5-6 heterocyclic system of imidazo[1,2-a]pyridines, rich in nitrogen, has been a focal point of research due to its therapeutic potential.[2] Various derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines, including those of the breast, liver, colon, and lung.[1] The mechanism of action for many of these compounds involves the inhibition of critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, and the induction of apoptosis.[1][3] The versatility of the imidazo[1,2-a]pyridine scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.
Comparative Cytotoxicity Analysis
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3-[(4-Chlorophenyl)diazenyl]-2,7-dimethylimidazo[1,2-a]pyridine (Compound 6) | A375 (Melanoma) | ~10 | [3] |
| 3-[(4-Chlorophenyl)diazenyl]-2,7-dimethylimidazo[1,2-a]pyridine (Compound 6) | HeLa (Cervical) | ~35 | [3] |
| Novel Imidazo[1,2-a]pyridine Hybrid (HB9) | A549 (Lung) | 50.56 | [2][4] |
| Novel Imidazo[1,2-a]pyridine Hybrid (HB10) | HepG2 (Liver) | 51.52 | [2][4] |
| 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine (Compound 12b) | Hep-2 (Laryngeal) | 11 | [5] |
| 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine (Compound 12b) | HepG2 (Liver) | 13 | [5] |
| 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine (Compound 12b) | MCF-7 (Breast) | 11 | [5] |
| 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine (Compound 12b) | A375 (Melanoma) | 11 | [5] |
| 3-[(4-Chlorophenyl)diazenyl]-2,8-dimethylimidazo[1,2-a]pyridine (Compound 5) | HCC1937 (Breast) | 45 | [6] |
| 3-[(4-Chlorophenyl)diazenyl]-2,5-dimethylimidazo[1,2-a]pyridine (Compound 7) | HCC1937 (Breast) | 79.6 | [6] |
Structure-Activity Relationship (SAR) Insights
Based on the available data, we can infer several structure-activity relationships for the imidazo[1,2-a]pyridine scaffold:
-
Substitution at the 2- and 3-positions: Modifications at these positions significantly influence cytotoxic activity. The presence of a phenyl group at the 2-position is a common feature in many active compounds. The nature of the substituent at the 3-position is also critical, with various functional groups contributing to the overall potency.
-
Role of the Phenyl Group: The substitution pattern on the 2-phenyl ring can modulate activity. For instance, the presence of electron-donating or electron-withdrawing groups can affect the electronic properties of the molecule and its interaction with biological targets.
-
Impact of the Methyl Group at the 7-position: The methyl group at the 7-position in the lead compound, this compound, likely contributes to the lipophilicity of the molecule, which can influence its cell permeability. The position of the methyl group on the imidazo[1,2-a]pyridine ring system has been shown to affect cytotoxic potency, as seen in the comparison of dimethyl-substituted analogs.[3][6]
-
The Carbaldehyde Group at the 3-position: The aldehyde functionality at the 3-position is a key feature of the lead compound. This electron-withdrawing group can participate in hydrogen bonding and may be involved in covalent interactions with target proteins, a strategy increasingly used in the design of targeted covalent inhibitors.[7]
Mechanistic Considerations: Targeting Key Cancer Pathways
Several studies on imidazo[1,2-a]pyridine derivatives point towards their ability to induce apoptosis and interfere with crucial cell survival pathways. A prominent mechanism is the inhibition of the PI3K/Akt/mTOR signaling cascade, which is frequently hyperactivated in many cancers.[3] By blocking this pathway, these compounds can halt cell proliferation and trigger programmed cell death. Furthermore, some derivatives have been shown to induce cell cycle arrest, preventing cancer cells from dividing and propagating.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. chemmethod.com [chemmethod.com]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines: Evaluating Efficiency Across Classical and Modern Routes
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, forming the backbone of numerous commercially available drugs such as Zolpidem (for insomnia), Alpidem (anxiolytic), and Minodronic acid (for osteoporosis).[1][2][3][4] Its broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties, has cemented its status as a critical target in medicinal chemistry and drug development.[1][5][6] Consequently, the development of efficient, scalable, and sustainable synthetic routes to access this framework is of paramount importance.
This guide provides an in-depth comparison of the most significant synthetic strategies for constructing the imidazo[1,2-a]pyridine ring system. We will move beyond a simple recitation of protocols to analyze the underlying mechanics, strategic advantages, and practical limitations of each route. By examining classical condensation reactions, powerful multicomponent strategies, and innovative catalytic and green methodologies, this guide aims to equip researchers with the critical insights needed to select the optimal synthetic pathway for their specific research and development objectives.
Foundational Strategies: The Classical Condensation Approach
The most traditional and direct method for constructing the imidazo[1,2-a]pyridine skeleton involves the condensation of a 2-aminopyridine with a bifunctional carbonyl compound. This approach, while foundational, sets a benchmark against which modern methods are often measured.
Reaction with α-Halocarbonyl Compounds
The reaction between a 2-aminopyridine and an α-haloketone (typically an α-bromoketone) is arguably the most classic synthesis. The mechanism proceeds via an initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine acts as a nucleophile, displacing the halide to form an N-phenacylpyridinium salt intermediate. Subsequent intramolecular cyclization, driven by the exocyclic amino group attacking the carbonyl carbon, followed by dehydration, yields the final imidazo[1,2-a]pyridine product.[7]
This method is reliable and has been widely used. However, it often requires pre-functionalized and sometimes lachrymatory α-haloketones. Recent advancements have focused on greener, catalyst-free conditions, achieving excellent yields by simply heating the reactants together at a modest 60°C, completely avoiding the need for solvents.[6][7]
Caption: Mechanism of imidazo[1,2-a]pyridine synthesis from 2-aminopyridines and α-haloketones.
The Ortoleva-King Reaction
The Ortoleva-King reaction provides a powerful one-pot alternative, generating the key α-haloketone in situ. In this process, an acetophenone is reacted with iodine in the presence of an excess of 2-aminopyridine.[8][9] The 2-aminopyridine initially reacts with iodine to form a reactive species that facilitates the α-iodination of the ketone. The endocyclic nitrogen of a second molecule of 2-aminopyridine then displaces the iodide, leading to the same N-phenacylpyridinium intermediate as in the classical route, which then cyclizes.[8][10] This tandem, one-pot process avoids the isolation of the hazardous α-haloketone and is compatible with a range of functionalities, typically affording yields in the 40-60% range.[8]
The Power of Convergence: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) have revolutionized the synthesis of complex molecules by combining three or more starting materials in a single pot. These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity.
The Groebke-Blackburn-Bienaymé (GBB) Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is the preeminent MCR for synthesizing 3-aminoimidazo[1,2-a]pyridines.[2][11] This acid-catalyzed, three-component condensation involves a 2-aminopyridine, an aldehyde, and an isocyanide.[12] The reaction is initiated by the formation of an imine from the 2-aminopyridine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the activated imine, followed by tautomerization to yield the aromatic product.
The GBB reaction is exceptionally efficient, often proceeding with high yields (frequently 80-95%) and a broad substrate scope.[5][13][14] Its primary advantage is the direct installation of a 3-amino group, a key pharmacophore in many biologically active molecules. The reaction can be accelerated using microwave irradiation, significantly reducing reaction times from hours to minutes.[11][15]
Caption: Simplified workflow of the Groebke-Blackburn-Bienaymé three-component reaction.
A³-Coupling (Aldehyde-Alkyne-Amine)
The A³-coupling reaction is another powerful three-component strategy that combines a 2-aminopyridine, an aldehyde, and a terminal alkyne. This reaction is typically catalyzed by a copper salt.[6] The mechanism involves the formation of a propargylamine intermediate, which then undergoes a copper-catalyzed 5-exo-dig cycloisomerization to form the fused heterocyclic system.
Recent advancements have focused on developing "green" versions of this protocol. One highly efficient method utilizes a Cu(II)-ascorbate catalyst system in an aqueous micellar medium, allowing the reaction to proceed at a mild 50°C and delivering good to excellent yields.[16] This approach not only avoids hazardous organic solvents but also demonstrates the adaptability of classic MCRs to sustainable chemistry principles.
Modern Frontiers: Catalysis and Green Chemistry
Modern synthetic chemistry places a strong emphasis on sustainability, efficiency, and novel activation methods. The synthesis of imidazo[1,2-a]pyridines has been significantly advanced by these principles.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a transformative technology in organic synthesis.[17] By efficiently heating the reaction mixture, microwaves can dramatically reduce reaction times, often from many hours to mere minutes, while frequently improving yields.[3][18] Both classical condensations and MCRs, including the GBB reaction, have been successfully accelerated using this technique.[11][19] For example, a one-pot synthesis from aromatic ketones and 2-aminopyridines using N-bromosuccinimide (NBS) in lemon juice as a natural acid catalyst can be completed in minutes under microwave irradiation, showcasing a highly green and efficient protocol.[18]
Transition-Metal Catalysis
Transition-metal catalysis has opened new avenues for constructing the imidazo[1,2-a]pyridine core through novel bond formations, such as C-H activation and oxidative cyclization.[20][21] Catalysts based on copper, ruthenium, and palladium have been employed to facilitate domino reactions and direct annulations under mild conditions.[21][22] For instance, a copper-catalyzed aerobic oxidative cyclization between 2-aminopyridines and acetophenones provides a direct route to 2-substituted imidazo[1,2-a]pyridines, proceeding through a catalytic Ortoleva-King type mechanism.[23] These methods offer alternative bond disconnection strategies and can provide access to substitution patterns that are difficult to achieve via classical routes.
Photocatalysis
Visible-light photocatalysis represents a cutting-edge approach, using light as a clean and renewable energy source to drive chemical reactions.[1] Metal-free methods have been developed that utilize organic dyes like Eosin-Y as a photocatalyst. One such strategy involves the C(sp³)–H functionalization of ethylarenes, which serve as sustainable surrogates for acetophenones. Under visible light, the photocatalyst activates the C-H bond, leading to a cascade of bromination and coupling with 2-aminopyridine to form the desired product under exceptionally mild, metal-free conditions.[1] This approach exemplifies the push towards highly sustainable and atom-efficient synthetic methodologies.
Comparative Efficiency Analysis
To provide a clear, objective comparison, the following table summarizes the key performance indicators for the discussed synthetic routes.
| Synthetic Route | Reaction Type | Typical Yields (%) | Typical Reaction Time | Key Reagents/Catalysts | Key Advantages | Key Disadvantages |
| α-Haloketone Condensation | Bimolecular Condensation | 70-95% | 1-12 h | Base or neat conditions | High yields, simple procedure | Requires pre-synthesized, often lachrymatory α-haloketones |
| Ortoleva-King Reaction | Tandem One-Pot | 40-60% | 4-6 h | I₂, excess 2-aminopyridine | One-pot, avoids isolating α-haloketone | Moderate yields, high temperatures |
| Groebke-Blackburn-Bienaymé | Multicomponent (3CR) | 80-95% | 30 min - 24 h | Acid catalyst (e.g., NH₄Cl) | High atom economy, rapid diversity, one-pot | Requires isocyanides (odor, toxicity) |
| A³-Coupling | Multicomponent (3CR) | 75-90% | 6-14 h | Copper catalyst (e.g., CuI) | Convergent, good functional group tolerance | Requires metal catalyst, alkynes |
| Microwave-Assisted | Various | 80-96% | 5-30 min | Varies by reaction type | Drastically reduced reaction times, often higher yields | Requires specialized equipment |
| Photocatalytic C-H Func. | Cascade/Cyclization | 70-90% | 12-24 h | Photocatalyst (e.g., Eosin-Y) | Extremely mild conditions, uses visible light, metal-free | Longer reaction times, may require specific chromophores |
Experimental Protocols
The following protocols are representative examples of a classical and a modern multicomponent approach, chosen for their reliability and illustrative value.
Protocol 1: Catalyst- and Solvent-Free Synthesis from 2-Aminopyridine and α-Bromoacetophenone[7]
This protocol exemplifies a green, highly efficient classical condensation.
Materials:
-
2-Aminopyridine (1.0 mmol, 94 mg)
-
2-Bromo-1-phenylethan-1-one (α-bromoacetophenone) (1.0 mmol, 199 mg)
-
5 mL reaction vial with a screw cap
-
Heating block or oil bath
Procedure:
-
To the 5 mL reaction vial, add 2-aminopyridine and α-bromoacetophenone.
-
Seal the vial tightly with the screw cap.
-
Place the vial in a preheated heating block or oil bath set to 60°C.
-
Stir the molten mixture for 30-45 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add a small amount of cold water to the vial and triturate the solid product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure 2-phenylimidazo[1,2-a]pyridine.
Expected Outcome:
-
Yield: Typically >90%.
-
The product is usually obtained as a solid and may not require further purification.
Protocol 2: Microwave-Assisted Groebke-Blackburn-Bienaymé (GBB) Reaction[5][16]
This protocol demonstrates a rapid and efficient modern synthesis of a 3-amino-substituted imidazo[1,2-a]pyridine.
Materials:
-
2-Aminopyridine (1.0 mmol, 94 mg)
-
Benzaldehyde (1.0 mmol, 106 mg, 102 µL)
-
Cyclohexyl isocyanide (1.0 mmol, 109 mg, 124 µL)
-
Ammonium chloride (NH₄Cl) (0.2 mmol, 10.7 mg)
-
Ethanol (3 mL)
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
Place 2-aminopyridine, ammonium chloride, and the magnetic stir bar into the microwave reaction vessel.
-
Add 3 mL of ethanol and stir for 1 minute to dissolve the solids.
-
Add benzaldehyde, followed by cyclohexyl isocyanide to the mixture.
-
Seal the vessel securely according to the manufacturer's instructions.
-
Place the vessel inside the microwave synthesizer cavity.
-
Irradiate the mixture at 100°C for 15 minutes (power setting may vary, e.g., 100 W, with temperature control).
-
After irradiation, allow the vessel to cool to room temperature (typically with compressed air cooling).
-
Open the vessel and transfer the contents to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the pure N-cyclohexyl-2-phenylimidazo[1,2-a]pyridin-3-amine.
Expected Outcome:
-
Yield: Can range from 60-90% depending on the specific substrates.
-
The use of microwave irradiation dramatically accelerates the reaction, which would take many hours under conventional heating.
Conclusion
The synthesis of the imidazo[1,2-a]pyridine scaffold has evolved significantly from its classical roots. While traditional condensation reactions with α-haloketones remain robust and high-yielding, particularly with modern solvent-free adaptations, they are often surpassed in elegance and efficiency by multicomponent strategies. The Groebke-Blackburn-Bienaymé reaction stands out as a particularly powerful tool for rapidly accessing 3-amino-substituted analogs with high atom economy and operational simplicity.
Looking forward, the field is clearly moving towards greener and more sustainable methodologies. Microwave-assisted synthesis offers a practical way to intensify processes and reduce energy consumption, while catalytic methods, especially those employing visible light, are paving the way for reactions under exceptionally mild and environmentally benign conditions. The choice of synthetic route will ultimately depend on the desired substitution pattern, scalability requirements, and the available laboratory infrastructure. However, a thorough understanding of the strengths and weaknesses of each approach, as outlined in this guide, is essential for making an informed and strategic decision in the pursuit of novel imidazo[1,2-a]pyridine-based molecules.
References
- 1. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]
- 2. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. mdpi.com [mdpi.com]
- 6. bio-conferences.org [bio-conferences.org]
- 7. scielo.br [scielo.br]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 14. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 15. Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Microwave-Irradiated Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments | Semantic Scholar [semanticscholar.org]
- 18. benthamdirect.com [benthamdirect.com]
- 19. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction | MDPI [mdpi.com]
- 20. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
The 7-Methyl-Imidazo[1,2-a]pyridine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of several marketed drugs.[1] The introduction of a methyl group at the 7-position has been explored as a strategic modification to modulate the physicochemical properties and biological activity of these derivatives. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-methyl-imidazo[1,2-a]pyridine derivatives across various therapeutic areas, supported by experimental data and detailed protocols to aid researchers in the rational design of novel therapeutic agents.
Unlocking Therapeutic Potential: The Significance of the 7-Methyl Group
The rationale behind incorporating a 7-methyl group onto the imidazo[1,2-a]pyridine scaffold is multifaceted. This small alkyl group can influence the molecule's lipophilicity, metabolic stability, and steric interactions with its biological target. Understanding how these subtle modifications translate into significant changes in potency and selectivity is paramount for advancing drug development programs. This guide will delve into the SAR of these derivatives in the context of their application as anticancer, antitubercular, and antiviral agents.
Comparative SAR Analysis of 7-Methyl-Imidazo[1,2-a]pyridine Derivatives
The biological activity of 7-methyl-imidazo[1,2-a]pyridine derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. The following sections provide a comparative overview of the SAR for different therapeutic targets.
Anticancer Activity: Targeting Nek2 Kinase
Never in mitosis A (NIMA)-related kinase 2 (Nek2) is a crucial regulator of cell cycle progression, and its overexpression has been implicated in various cancers.[2] Imidazo[1,2-a]pyridine derivatives have emerged as potent Nek2 inhibitors. The 7-methyl substitution, in particular, has been a key feature in the design of highly active compounds.
A study on novel imidazo[1,2-a]pyridine derivatives as Nek2 inhibitors revealed the importance of substitutions at the C-2 and C-3 positions in concert with the 7-methyl group.[2][3] For instance, compound 28e from a synthesized series demonstrated a potent inhibitory activity with an IC50 of 38 nM against the MGC-803 gastric cancer cell line.[2]
Key SAR Insights for Nek2 Inhibition:
-
C-2 Position: Aromatic or heteroaromatic substitutions are generally favored. The nature of the substituent can significantly impact potency.
-
C-3 Position: The presence of a carboxamide moiety is a common feature in potent inhibitors. Modifications to the amine portion of the amide have been explored to optimize activity and pharmacokinetic properties.
-
7-Methyl Group: This group is often associated with enhanced potency, potentially by influencing the overall conformation of the molecule and its fit within the ATP-binding pocket of Nek2.
Table 1: Comparative in vitro activity of 7-methyl-imidazo[1,2-a]pyridine derivatives as Nek2 inhibitors.
| Compound | C-2 Substituent | C-3 Substituent | 7-Position | IC50 (nM) against MGC-803 cells | Reference |
| 28e | Substituted Phenyl | Amide derivative | CH₃ | 38 | [2] |
| 42c (MBM-17) | Substituted Phenyl | Amide derivative | H | 3.0 (Nek2 kinase) | [3] |
| 42g (MBM-55) | Substituted Phenyl | Amide derivative | H | 1.0 (Nek2 kinase) | [3] |
Note: While compounds 42c and 42g lack the 7-methyl group, they are included to highlight the potency achievable with other substitutions on the imidazo[1,2-a]pyridine core against the Nek2 kinase directly.
Antitubercular Activity: Combating a Global Health Threat
Tuberculosis remains a major global health concern, and the emergence of drug-resistant strains necessitates the development of novel therapeutics. Imidazo[1,2-a]pyridine derivatives have shown promising activity against Mycobacterium tuberculosis.
Research into imidazo[1,2-a]pyridine-3-carboxamides has demonstrated that the 7-methyl substitution can contribute to potent antitubercular activity.[4][5] A series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides exhibited significant in vitro activity against replicating and non-replicating M. tuberculosis, as well as multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[4]
Key SAR Insights for Antitubercular Activity:
-
C-2 Position: A methyl group at this position has been shown to be beneficial for activity.[4]
-
C-3 Position: The carboxamide at C-3 is a critical pharmacophore. The nature of the amine substituent plays a crucial role in determining potency.
-
7-Methyl Group: The presence of a methyl group at the 7-position has been associated with enhanced potency against various M. tuberculosis strains.[4]
Table 2: Comparative in vitro activity of 7-methyl-imidazo[1,2-a]pyridine derivatives against M. tuberculosis H37Rv.
| Compound | C-2 Substituent | C-3 Substituent | 7-Position | MIC (µM) | Reference |
| Compound Series | CH₃ | Various Carboxamides | CH₃ | 0.4 - 1.9 | [4] |
Antiviral Activity: Targeting Influenza and Other Viruses
The broad therapeutic potential of the imidazo[1,2-a]pyridine scaffold extends to antiviral applications. Derivatives bearing the 7-methyl group have been investigated for their activity against various viruses, including influenza virus and human cytomegalovirus (HCMV).
A study on imidazo[1,2-a]pyridine derivatives as anti-influenza agents identified key structural features for potent inhibition of the viral RNA-dependent RNA polymerase (RdRp).[6] While the most potent compounds in this study did not always feature a 7-methyl group, its presence in certain analogs was tolerated and contributed to the overall SAR understanding.
In another study focusing on antiviral activity against HCMV, a 7-methyl-3-((phenylethyl)thiomethyl)imidazo[1,2-a]pyridine derivative was synthesized and evaluated.[7]
Key SAR Insights for Antiviral Activity:
-
C-3 Position: A carboxamide or a thioether side chain at this position has been shown to be important for antiviral activity.[6][7][8]
-
7-Methyl Group: The influence of the 7-methyl group on antiviral activity appears to be context-dependent, with its contribution varying based on the specific viral target and the other substituents on the scaffold.
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for a representative synthesis and a key biological assay.
Synthesis of a Representative 7-Methyl-Imidazo[1,2-a]pyridine Derivative
This protocol describes a general method for the synthesis of a 7-methyl-imidazo[1,2-a]pyridine-3-carboxamide derivative, a common scaffold with demonstrated biological activity.
DOT Diagram: Synthetic Workflow
Caption: General synthetic workflow for 7-methyl-imidazo[1,2-a]pyridine-3-carboxamides.
Step-by-Step Protocol:
-
Cyclocondensation:
-
To a solution of 2-amino-4-methylpyridine (1.0 eq) in a suitable solvent (e.g., ethanol), add the desired α-haloketone (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the resulting crude 7-methyl-imidazo[1,2-a]pyridine intermediate by column chromatography.
-
-
Formylation (Vilsmeier-Haack Reaction):
-
To a solution of the 7-methyl-imidazo[1,2-a]pyridine intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 80-90 °C for 2-3 hours.
-
Cool the reaction mixture and pour it into ice-water. Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the 7-methyl-imidazo[1,2-a]pyridine-3-carbaldehyde.
-
-
Oxidation:
-
Dissolve the 7-methyl-imidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq) in a mixture of acetone and water.
-
Add potassium permanganate (KMnO₄) (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 1-2 hours, or until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture to remove manganese dioxide and wash the solid with acetone.
-
Concentrate the filtrate to obtain the crude 7-methyl-imidazo[1,2-a]pyridine-3-carboxylic acid.
-
-
Amide Coupling:
-
To a solution of the 7-methyl-imidazo[1,2-a]pyridine-3-carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.1 eq) and a base such as triethylamine (2.0 eq).
-
Continue stirring at room temperature overnight.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.
-
Purify the final 7-methyl-imidazo[1,2-a]pyridine-3-carboxamide by column chromatography or recrystallization.
-
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10][11]
DOT Diagram: MTT Assay Workflow
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37 °C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 7-methyl-imidazo[1,2-a]pyridine derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition:
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Conclusion and Future Directions
The 7-methyl-imidazo[1,2-a]pyridine scaffold is a versatile platform for the development of novel therapeutic agents. The strategic placement of a methyl group at the 7-position, in combination with diverse substitutions at other positions, allows for the fine-tuning of biological activity against a range of targets, including cancer, tuberculosis, and viral infections. The comparative SAR data and detailed experimental protocols provided in this guide are intended to empower researchers to rationally design and synthesize the next generation of 7-methyl-imidazo[1,2-a]pyridine-based drugs with improved efficacy and safety profiles. Future research should focus on exploring a wider range of substitutions, elucidating the precise molecular mechanisms of action, and optimizing the pharmacokinetic properties of these promising compounds.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. atcc.org [atcc.org]
A Comparative Guide to the Fluorescence Spectra of Substituted 2-Phenylimidazo[1,2-a]pyridines
This guide provides a comprehensive comparison of the fluorescence spectra of substituted 2-phenylimidazo[1,2-a]pyridines, a class of organic fluorophores with significant potential in various scientific and technological fields.[1][2] Researchers, scientists, and drug development professionals will find valuable insights into how chemical modifications of the core 2-phenylimidazo[1,2-a]pyridine structure influence its photophysical properties. This document will delve into the underlying principles, present comparative experimental data, and provide detailed protocols for the synthesis and spectroscopic analysis of these versatile compounds.
Introduction: The Allure of 2-Phenylimidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are nitrogen-containing heterocyclic compounds that have garnered considerable attention due to their diverse biological activities and unique photophysical properties.[2][3] The introduction of a phenyl group at the 2-position of the imidazo[1,2-a]pyridine scaffold often leads to compounds with significant fluorescence.[4] These molecules are of great interest for applications such as biomarkers, photochemical sensors, and organic light-emitting diodes (OLEDs).[1][2]
The fluorescence of 2-phenylimidazo[1,2-a]pyridines arises from the de-excitation of electrons from an excited singlet state to the ground state, a process that is highly sensitive to the molecule's chemical environment and structural features. By strategically introducing various substituents at different positions on the phenyl and imidazopyridine rings, it is possible to finely tune the emission wavelength, fluorescence intensity (quantum yield), and other key spectral parameters. This guide will explore these structure-property relationships in detail.
The Impact of Substituents on Fluorescence Spectra: A Comparative Analysis
The position and electronic nature of substituents on the 2-phenylimidazo[1,2-a]pyridine core play a critical role in modulating its fluorescence characteristics. This section compares the effects of different substituents on the emission spectra, quantum yields, and Stokes shifts.
Effect of Electron-Donating and Electron-Withdrawing Groups
The electronic nature of the substituent on the 2-phenyl ring significantly influences the fluorescence properties.
-
Electron-Donating Groups (EDGs): The introduction of strong electron-donating groups, such as amino (-NH₂) and dimethylamino (-N(CH₃)₂), at the 4'-position of the 2-phenyl ring leads to a marked red-shift in the fluorescence emission.[4] This phenomenon is attributed to the formation of an excited intramolecular charge transfer (ICT) state.[4] For instance, 2-(4-aminophenyl)imidazo[1,2-a]pyridine and 2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridine exhibit fluorescence at approximately 445 nm and 446 nm, respectively, in ethanol, which is a significant shift into the visible region compared to the parent compound.[4] Methoxy (-OCH₃) groups also tend to increase fluorescence intensity.[1]
-
Electron-Withdrawing Groups (EWGs): Conversely, the presence of electron-withdrawing groups can have varied effects. For example, a nitro group (-NO₂) is known to quench fluorescence.[1] Halogen substituents like chloro (-Cl) and fluoro (-F) on the 2-phenyl ring have been shown to increase fluorescence intensity compared to the unsubstituted analog in some cases, though the effect can be complex and dependent on other structural features.[1]
Influence of Substituent Position
The position of the substituent on both the imidazo[1,2-a]pyridine core and the 2-phenyl ring is crucial.
-
Imidazo[1,2-a]pyridine Core: Methyl substitution at the 7-position of the imidazo[1,2-a]pyridine ring generally does not deteriorate the fluorescent properties and can lead to thermally stable solid compounds with high quantum yields.[4][5]
-
2-Phenyl Ring: As mentioned, the 4'-position on the phenyl ring is a key position for tuning fluorescence via electronic effects. Other positions can also be functionalized to modulate the photophysical properties, often leading to more subtle changes in the emission spectra.
Excited-State Intramolecular Proton Transfer (ESIPT)
A particularly interesting phenomenon observed in certain substituted 2-phenylimidazo[1,2-a]pyridines is Excited-State Intramolecular Proton Transfer (ESIPT). This occurs when a hydroxyl group is present at the 2'-position of the 2-phenyl ring.[6][7] Upon excitation, a proton is transferred from the hydroxyl group to a nitrogen atom on the imidazo[1,2-a]pyridine ring, leading to a tautomeric form that is responsible for a large Stokes shift and dual emission in some cases.[6][7] These compounds often exhibit weak fluorescence in solution but can have significantly enhanced emission in the solid state, with colors ranging from blue-green to red.[6][7]
Data Summary
The following table summarizes the photophysical properties of selected substituted 2-phenylimidazo[1,2-a]pyridines.
| Substituent(s) | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Reference(s) |
| Unsubstituted | Ethanol | - | 370.5 | 0.57 | [4][5] |
| 2-Phenyl | Ethanol | - | 374-381 | 0.50-0.78 | [4][5] |
| 7-Methyl | Ethanol | - | 374-381 | 0.50-0.78 | [4][5] |
| 2-(4-Aminophenyl) | Ethanol | - | 445 | - | [4] |
| 2-[4-(Dimethylamino)phenyl] | Ethanol | - | 446 | - | [4] |
| 2-(2'-Hydroxyphenyl) | THF | 330 | 380-440 & 600-630 | ~0.01 | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and fluorescence analysis of substituted 2-phenylimidazo[1,2-a]pyridines.
Synthesis of 2-Phenylimidazo[1,2-a]pyridines
A common and efficient method for the synthesis of 2-phenylimidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, such as α-bromoacetophenone.[8]
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) and the desired α-bromoacetophenone derivative (1.0 eq) in a suitable solvent such as ethanol.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[8][9]
Logical Relationship of Synthesis:
Caption: General workflow for the synthesis of substituted 2-phenylimidazo[1,2-a]pyridines.
Fluorescence Spectroscopy
The following protocol outlines the steps for measuring the fluorescence spectra and quantum yields of the synthesized compounds.
Instrumentation:
-
A fluorescence spectrophotometer equipped with a Xenon lamp source and a photomultiplier tube (PMT) detector.
Step-by-Step Protocol for Fluorescence Spectra Measurement:
-
Sample Preparation: Prepare dilute solutions of the synthesized compounds (typically in the micromolar range) in a spectroscopic grade solvent (e.g., ethanol, acetonitrile).[10]
-
Instrument Setup: Turn on the fluorescence spectrophotometer and allow the lamp to stabilize. Set the excitation and emission slits to an appropriate width (e.g., 5 nm).[10]
-
Excitation Wavelength Selection: Determine the absorption maximum (λmax) of the compound using a UV-Vis spectrophotometer. Set the excitation wavelength of the fluorometer to this λmax.
-
Emission Scan: Scan the emission spectrum over a wavelength range that covers the expected fluorescence of the compound.
-
Data Recording: Save the resulting fluorescence spectrum.
Protocol for Quantum Yield Determination (Relative Method):
The fluorescence quantum yield (Φ) can be determined relative to a well-characterized standard, such as quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54).[11]
-
Prepare Solutions: Prepare a series of solutions of both the sample and the standard with low absorbances (typically < 0.1) at the excitation wavelength.
-
Measure Absorbance: Measure the absorbance of each solution at the excitation wavelength.
-
Measure Fluorescence Spectra: Record the fluorescence emission spectrum for each solution.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
Calculate Quantum Yield: The quantum yield of the sample (Φsample) is calculated using the following equation:
Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)
Where:
-
Φstd is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Experimental Workflow for Fluorescence Analysis:
Caption: Workflow for the determination of fluorescence spectra and quantum yields.
Conclusion and Future Perspectives
The fluorescence of 2-phenylimidazo[1,2-a]pyridines is highly tunable through the strategic introduction of substituents. Electron-donating groups generally lead to red-shifted emissions, while the positioning of substituents and the potential for phenomena like ESIPT offer further avenues for modulating their photophysical properties. The synthetic accessibility and versatile fluorescence of these compounds make them promising candidates for a wide array of applications in materials science and biomedical research.
Future research in this area will likely focus on the development of novel derivatives with enhanced quantum yields, larger Stokes shifts, and specific responses to environmental stimuli for advanced sensing applications. The continued exploration of structure-property relationships will undoubtedly unlock the full potential of this remarkable class of fluorophores.
References
- 1. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Substituent Effects on Fluorescent Properties of Imidazo(1,2-a)pyridine-Based Compounds. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The development of aryl-substituted 2-phenylimidazo[1,2- a ]pyridines (PIP) with various colors of excited-state intramolecular proton transfer (ESIPT ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C6TC00376A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 10. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 11. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]
Validating the Target of 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde in M. tuberculosis: A Comparative Guide to Experimental Approaches
The imidazo[1,2-a]pyridine scaffold has emerged as a promising foundation for the development of novel anti-tubercular agents, with several analogues demonstrating potent activity against drug-susceptible and resistant strains of Mycobacterium tuberculosis (M. tuberculosis).[1][2][3] This guide focuses on a specific derivative, 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (hereafter referred to as SM07), and outlines a comprehensive strategy for validating its molecular target in M. tuberculosis.
For the broader class of imidazo[1,2-a]pyridine carboxamides, a significant body of evidence points towards QcrB, a subunit of the ubiquinol cytochrome c reductase (bc1 complex), as the primary target.[1][4][5][6] This complex is a crucial component of the electron transport chain, and its inhibition disrupts cellular respiration and ATP synthesis.[3] While QcrB is a strong putative target for SM07, rigorous experimental validation is imperative. This guide provides a comparative overview of genetic and biophysical methodologies to definitively identify and validate the target of SM07, ensuring a solid foundation for further drug development.
The Central Hypothesis: Is QcrB the Target of SM07?
Our central working hypothesis is that SM07, like other potent imidazo[1,2-a]pyridines, inhibits the function of QcrB in M. tuberculosis. The following sections will detail a multi-pronged approach to test this hypothesis, comparing the strengths and limitations of each technique.
Part 1: Genetic Approaches for Target Validation
Genetic manipulation of M. tuberculosis offers powerful in-vivo evidence of a compound's mechanism of action. These methods assess the physiological consequences of gene-drug interactions within the bacterium.
Generation of Spontaneous Resistant Mutants and Whole-Genome Sequencing
This classical forward genetics approach is one of the most direct methods to identify a drug's target. By exposing a large population of M. tuberculosis to SM07, it is possible to select for spontaneous mutants that exhibit resistance. The underlying principle is that mutations in the gene encoding the drug's target will likely alter the binding site, thereby reducing the compound's efficacy.
Experimental Workflow:
Caption: Workflow for Resistant Mutant Generation and Sequencing.
Comparative Analysis:
| Feature | Spontaneous Resistance |
| Principle | Selection of mutants with reduced susceptibility. |
| Key Output | Identification of mutations in the target gene or resistance-conferring pathways. |
| Strengths | - High physiological relevance.- Unbiased, genome-wide screen.- Provides strong evidence for target engagement. |
| Limitations | - Can be time-consuming.- Resistance may arise from mutations in efflux pumps or drug-modifying enzymes, not the direct target.- Not all targets will readily produce viable resistant mutants. |
A successful outcome would be the repeated identification of single nucleotide polymorphisms (SNPs) in the qcrB gene across independently isolated SM07-resistant mutants.[5][6]
Target Overexpression
If SM07 directly binds to and inhibits QcrB, then increasing the cellular concentration of QcrB should lead to a higher Minimum Inhibitory Concentration (MIC) of the compound. This is because more drug molecules would be required to inhibit the larger pool of target proteins.
Experimental Protocol:
-
Cloning: Clone the wild-type qcrB gene into an inducible mycobacterial expression vector (e.g., pMV261 with a tetracycline-inducible promoter).
-
Transformation: Electroporate the resulting plasmid into wild-type M. tuberculosis.
-
Induction and MIC Testing:
-
Grow two sets of cultures of the transformed strain: one with and one without the inducer (e.g., anhydrotetracycline).
-
Perform a standard MIC assay for SM07 on both the induced (QcrB overexpressed) and uninduced cultures.
-
-
Analysis: A significant increase (typically >4-fold) in the MIC for the induced culture compared to the uninduced control provides strong evidence that QcrB is the target.
Comparative Analysis:
| Feature | Target Overexpression |
| Principle | Increased target concentration requires higher inhibitor concentration for the same effect. |
| Key Output | Increase in the compound's MIC upon target overexpression. |
| Strengths | - Directly tests the target hypothesis.- Relatively rapid and technically straightforward.- Complements resistance studies. |
| Limitations | - Overexpression of some proteins can be toxic to the cell, confounding results.- Lack of an MIC shift does not definitively rule out the target. |
Part 2: Biophysical and Biochemical Validation
These in-vitro techniques provide direct evidence of a physical interaction between SM07 and the purified target protein, QcrB. They are essential for confirming the findings of genetic studies and for characterizing the binding kinetics and thermodynamics.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
TSA is a rapid and high-throughput method to assess the binding of a ligand to a protein. The principle is that ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm).
Experimental Workflow:
References
- 1. Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 5. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers: 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde versus CITCO as CAR Agonists
A Senior Application Scientist's In-Depth Technical Guide to Navigating Constitutive Androstane Receptor (CAR) Agonism
In the landscape of nuclear receptor modulation, the Constitutive Androstane Receptor (CAR, NR1I3) stands out as a critical regulator of xenobiotic and endobiotic metabolism.[1] Its activation governs the expression of key drug-metabolizing enzymes and transporters, making CAR agonists invaluable tools for researchers in pharmacology, toxicology, and drug development. For years, 6-(4-chlorophenyl)imidazo[2,1-b][2][3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO) has been the gold-standard agonist for human CAR (hCAR). However, the quest for novel modulators with improved properties has led to the exploration of new chemical scaffolds. This guide provides a detailed comparison between CITCO and the emerging class of imidazo[1,2-a]pyridine-based CAR agonists, with a focus on providing researchers with the necessary context and experimental frameworks to make informed decisions in their studies.
While direct experimental data on 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde as a CAR agonist is not extensively available in the public domain, this guide will leverage data on the broader and highly promising imidazo[1,2-a]pyridine scaffold, from which this specific molecule is derived.
The Gatekeeper of Detoxification: Understanding the CAR Signaling Pathway
The Constitutive Androstane Receptor is a unique nuclear receptor that can be activated through both direct ligand binding and indirect, ligand-independent mechanisms.[1] In its inactive state, CAR resides in the cytoplasm, complexed with other proteins. Upon activation by an agonist, CAR translocates to the nucleus, where it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Phenobarbital-Responsive Enhancer Modules (PBREMs) in the promoter regions of target genes, initiating their transcription. This signaling cascade is pivotal for the metabolic clearance of a wide array of substances.
References
- 1. Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
A Comparative Analysis of Imidazo[1,2-a]pyridines and Imidazo[1,2-b]pyridazines as Anticonvulsant Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel and more effective anticonvulsant agents, medicinal chemists frequently turn to heterocyclic scaffolds that offer rich opportunities for structural modification and interaction with key biological targets. Among these, the fused imidazole ring systems, particularly imidazo[1,2-a]pyridines and their isomeric counterparts, imidazo[1,2-b]pyridazines, have garnered significant attention. This guide provides an in-depth, objective comparison of the anticonvulsant activities of these two promising heterocyclic cores, supported by experimental data and a detailed examination of their structure-activity relationships (SAR).
Introduction: Two Isomeric Scaffolds, Divergent Potential
Imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines are bicyclic aromatic systems containing a bridgehead nitrogen atom. While structurally similar, the placement of the nitrogen atoms in the six-membered ring fundamentally alters the electronic distribution and steric properties of the molecules, which in turn can profoundly influence their pharmacological profiles. Imidazo[1,2-a]pyridines have been extensively explored for a wide range of biological activities, including as anxiolytic, hypnotic, and anticonvulsant agents.[1][2][3] In contrast, the exploration of imidazo[1,2-b]pyridazines for anticonvulsant effects has been more targeted, with some studies indicating their potential, particularly through interaction with benzodiazepine receptors.[4]
This guide will dissect the available preclinical data for both scaffolds, focusing on their efficacy in established animal models of epilepsy, namely the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) screens. These models are cornerstones in early-stage anticonvulsant drug discovery, providing insights into a compound's ability to prevent seizure spread (MES) and elevate the seizure threshold (scPTZ).[5]
Core Chemical Structures
To appreciate the subtle yet significant differences between these two scaffolds, it is essential to visualize their core structures.
Caption: Core chemical structures of Imidazo[1,2-a]pyridine and Imidazo[1,2-b]pyridazine.
Comparative Anticonvulsant Activity: A Data-Driven Assessment
The following table summarizes the available experimental data for representative compounds from both the imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine series. The data is primarily derived from studies employing the MES and scPTZ models in mice, with neurotoxicity assessed using the rotarod test.
| Compound Class | Representative Compound/Series | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Reference(s) |
| Imidazo[1,2-a]pyridines | 2-arylimidazo[1,2-a]pyridines with 1,2,3-triazoles | >100 | 30-100 | >300 | [6] |
| Imidazo[1,2-a]pyridines with pyrazoline, cyanopyridine, etc. | >30 | 10 (qualitative) | >100 | [7] | |
| Oxazolone-substituted imidazo[1,2-a]pyridines | >30 | ~10-30 (qualitative) | >100 | [1] | |
| Imidazo[1,2-b]pyridazines | 3-Amido-7-(2,6-dichlorobenzyl)-6-methylimidazo[4,3-b]pyridazine | 15.2 - 37.5 | 91.1 | Not Reported | [8] |
| Other Imidazopyridazinyl carboxamides | >100 | >100 | Not Reported | [8] |
Analysis of the Data:
From the available data, it is evident that both scaffolds can be functionalized to produce compounds with notable anticonvulsant activity. However, some key distinctions emerge:
-
Potency in the MES Test: Certain 3-amido-substituted imidazo[1,2-b]pyridazines have demonstrated significant potency in the MES test, with ED₅₀ values as low as 15.2 mg/kg.[8] This suggests a strong potential to inhibit the spread of generalized tonic-clonic seizures. In contrast, the reported imidazo[1,2-a]pyridine derivatives, while active, have generally shown lower potency in the MES screen in the cited studies.
-
Activity in the scPTZ Test: Several series of imidazo[1,2-a]pyridines have shown promising activity in the scPTZ test, indicating their ability to raise the seizure threshold.[1][6][7] This suggests a potential mechanism of action involving the modulation of GABAergic neurotransmission or T-type calcium channels. While the most potent imidazo[1,2-b]pyridazine in the MES test also showed activity in the scPTZ screen, its ED₅₀ was considerably higher (91.1 mg/kg).[8]
Structure-Activity Relationship (SAR) Insights
The anticonvulsant activity of both scaffolds is highly dependent on the nature and position of substituents.
Imidazo[1,2-a]pyridines:
-
Substitution at the 2-position: The introduction of an aryl group, particularly a 4-fluorophenyl substituent, at the 2-position of the imidazo[1,2-a]pyridine ring has been associated with potent anticonvulsant activity.[7]
-
Pharmacophoric Appendages: The attachment of various heterocyclic systems, such as pyrazolines, cyanopyridines, and 1,2,3-triazoles, to the core scaffold has yielded compounds with significant activity, especially in the scPTZ model.[6][7] This highlights the importance of exploring diverse chemical space around the core ring system.
Imidazo[1,2-b]pyridazines:
-
Substitution at the 3- and 7-positions: For the imidazopyridazinyl carboxamides, the presence of an amide group at the 3-position and a substituted benzyl group at the 7-position appears crucial for potent MES activity.[8]
-
Influence of the Benzyl Substituent: A 2,6-dichlorobenzyl substitution pattern at the 7-position was consistently associated with maximum anticonvulsant activity in the studied series.[8] This suggests that specific steric and electronic interactions in this region are critical for binding to the molecular target.
Experimental Protocols: A Guide to Preclinical Anticonvulsant Screening
The following are detailed, step-by-step methodologies for the key experiments cited in this guide. Adherence to these standardized protocols is crucial for generating reliable and reproducible data in the field of anticonvulsant drug discovery.
Maximal Electroshock (MES) Test
This model is highly predictive of activity against generalized tonic-clonic seizures.[9][10][11]
Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by an electrical stimulus.
Methodology:
-
Animal Preparation: Male albino mice (20-25 g) are used. Animals are housed in a controlled environment with free access to food and water.
-
Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.
-
Pre-treatment Time: The test is conducted at the time of peak effect of the compound, typically determined in preliminary studies (e.g., 30 or 60 minutes post-administration).
-
Induction of Seizure: A constant alternating current (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.[9] A drop of saline is applied to the electrodes to ensure good electrical contact.
-
Observation: Animals are observed for the presence or absence of the tonic hindlimb extension. The abolition of this phase is considered protection.[9]
-
Data Analysis: The number of protected animals in each group is recorded, and the median effective dose (ED₅₀) is calculated using probit analysis.
Caption: Experimental workflow for the Maximal Electroshock (MES) test.
Subcutaneous Pentylenetetrazole (scPTZ) Test
This model is effective in identifying compounds that can raise the seizure threshold and is predictive of activity against absence seizures.[5][12][13]
Objective: To evaluate the ability of a test compound to protect against clonic seizures induced by the chemical convulsant pentylenetetrazole.
Methodology:
-
Animal Preparation: Male albino mice (18-25 g) are used.
-
Compound Administration: The test compound or vehicle is administered i.p. or p.o.
-
Pre-treatment Time: A predetermined pre-treatment time is allowed to elapse (e.g., 30 or 60 minutes).
-
Induction of Seizures: A subcutaneous injection of pentylenetetrazole (e.g., 85 mg/kg) is administered into a loose fold of skin on the back of the neck.[12]
-
Observation: Animals are placed in individual observation chambers and observed for 30 minutes for the presence of clonic seizures (characterized by rhythmic muscle spasms).[12] The absence of a clonic seizure lasting for at least 5 seconds is considered protection.
-
Data Analysis: The number of protected animals is recorded for each dose group, and the ED₅₀ is calculated.
Rotarod Neurotoxicity Test
This test is used to assess the potential for a compound to cause motor impairment, a common side effect of centrally acting drugs.[14][15]
Objective: To evaluate the effect of a test compound on motor coordination and balance.
Methodology:
-
Animal Training: Mice are trained to remain on a rotating rod (rotarod) at a constant speed (e.g., 5-10 rpm) for a set period (e.g., 1-2 minutes) in three successive trials. Only animals that successfully complete the training are used.
-
Compound Administration: The test compound or vehicle is administered to the trained animals.
-
Testing: At the time of peak effect, the animals are placed back on the rotarod, and the time they are able to remain on the rod is recorded.
-
Endpoint: An animal is considered to have failed the test if it falls off the rod within the predetermined time (e.g., 1 minute).
-
Data Analysis: The number of animals exhibiting motor impairment is recorded for each dose, and the median toxic dose (TD₅₀) is calculated.
Conclusion and Future Directions
Both imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines represent viable and promising scaffolds for the development of novel anticonvulsant agents. The available data suggests that they may exhibit different profiles of activity, with certain imidazo[1,2-b]pyridazines showing particular promise in the MES model, while imidazo[1,2-a]pyridines have demonstrated broad activity in the scPTZ screen.
The key to unlocking the full potential of these scaffolds lies in a systematic and comparative exploration of their structure-activity relationships. Future research should focus on:
-
Direct Comparative Studies: Synthesizing and testing series of both scaffolds with analogous substitution patterns under identical experimental conditions to enable a direct and robust comparison of their anticonvulsant potencies and safety profiles.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which the most active compounds exert their anticonvulsant effects. For imidazo[1,2-b]pyridazines, further investigation into their interaction with benzodiazepine receptors is warranted.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they possess the necessary characteristics for in vivo efficacy and translation to the clinic.
By leveraging the insights presented in this guide and pursuing these future research directions, the scientific community can continue to advance the development of safer and more effective treatments for epilepsy based on these versatile heterocyclic systems.
References
- 1. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and potent anticonvulsant activities of 4-oxo-imidazo[1,2-a]inden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 5. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anticonvulsant properties of triazolo- and imidazopyridazinyl carboxamides and carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzodiazepine receptor affinities, behavioral, and anticonvulsant activity of 2-aryl-2,5-dihydropyridazino[4,3-b]indol- 3(3H)-ones in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, benzodiazepine receptor affinity and anticonvulsant activity of 5-H-indeno[1,2-c]pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, benzodiazepine receptor binding, and anticonvulsant activity of 2,3-dihydro-3-oxo-5H-pyrido[3,4-b][1,4]benzothiazine-4-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, anti-convulsant activity and molecular docking study of novel thiazole pyridazinone hybrid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 3: exploration of effective compounds in arthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde proper disposal procedures
An In-Depth Guide to the Proper Disposal of 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond discovery and into the responsible management of the chemical entities we create and handle. This compound is a member of the imidazo[1,2-a]pyridine class, a pharmacologically significant scaffold found in compounds with a wide range of biological activities, including potential anticancer properties.[1][2] Given the biological activity inherent to this class and the reactivity of the aldehyde functional group, a rigorous and informed approach to its disposal is not just a matter of regulatory compliance, but a fundamental aspect of laboratory safety and environmental stewardship.
This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in an understanding of its potential hazards and the principles of chemical waste management.
Hazard Identification and Risk Assessment: A Proactive Stance
While a specific Safety Data Sheet (SDS) for this compound (CAS 77937-29-2) is not widely available, a robust risk assessment can be constructed by examining structurally similar compounds. The SDS for the isomeric 6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde provides the most direct surrogate data for hazard identification.[3]
The primary hazards are associated with its aldehyde functionality and the imidazopyridine core. Aldehydes, as a class, can be irritants and sensitizers.[4] Toxicological studies on other imidazo-based heterocyclic derivatives have indicated the potential for cytotoxicity and, at high doses, organ damage.[5][6] Therefore, it is prudent to handle this compound with the assumption that it is hazardous.
Table 1: Summary of GHS Hazard Classifications for 6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (Proxy Data)
| Hazard Class | GHS Category | Hazard Statement |
|---|---|---|
| Skin Irritation | Category 2 | H315: Causes skin irritation.[3] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[3] |
| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation.[3] |
Data sourced from the Safety Data Sheet for CAS 727975-78-2, a structural isomer.[3]
Causality Behind the Hazards:
-
Skin and Eye Irritation: The electrophilic nature of the aldehyde group and the overall chemical structure can react with biological macromolecules in the skin and eyes, leading to irritation.
-
Respiratory Irritation: As a fine powder or aerosol, the compound can irritate the mucous membranes of the respiratory tract upon inhalation.[3]
Based on this assessment, This compound must be managed as a hazardous chemical waste. Under no circumstances should it be disposed of via sanitary sewer (down the drain) or as regular solid waste.[7][8] Such improper disposal can lead to the contamination of waterways and harm to aquatic life.[8]
Pre-Disposal Operations: Segregation and Containment
Proper disposal begins long before the waste container leaves the laboratory. The foundational principle is that of waste segregation to prevent dangerous reactions and to ensure compliant disposal.
Step-by-Step Pre-Disposal Protocol:
-
Identify Waste Streams: All materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste. This includes:
-
Bulk Compound: Unused, expired, or off-spec solid material.
-
Empty Containers: The original bottle or any container that held the compound. "Empty" containers retain residue and must be treated as hazardous waste.
-
Contaminated Labware: Glassware (flasks, beakers), plasticware (pipette tips), and other apparatus.
-
Contaminated Personal Protective Equipment (PPE): Gloves, bench paper, and wipes used during handling or spill cleanup.[7]
-
-
Select Appropriate Waste Containers:
-
For solid waste (bulk compound, contaminated PPE, and labware), use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) pail or a designated solid chemical waste drum).
-
The container must be in good condition with a secure-fitting lid.
-
-
Labeling: Immediately label the waste container. The label must include, at a minimum:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Irritant").
-
The date the first waste was added to the container.
-
Disposal Workflow: A Systematic Approach
The following workflow provides a clear decision path for the proper management and disposal of all waste streams associated with this compound.
Caption: Disposal decision workflow for this compound.
Final Disposal Protocol: From Lab to Licensed Facility
The ultimate disposal of this compound must be handled by professionals in accordance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9]
Step-by-Step Final Disposal Protocol:
-
Container Management: Keep the hazardous waste container sealed at all times, except when adding waste. Do not overfill the container.
-
Storage: Store the sealed and labeled container in a designated satellite accumulation area within your laboratory. This area should be secure and away from general traffic.
-
Schedule a Pickup: Follow your institution's specific procedures for chemical waste disposal. This typically involves submitting a request (often online) to your Environmental Health & Safety (EHS) department.[10]
-
Documentation: Maintain accurate records of the waste generated as required by your institution. This creates a clear and defensible audit trail.
-
Professional Disposal: The EHS department will then arrange for the collection of the waste by a licensed hazardous waste management company. These companies use specialized disposal methods, such as high-temperature incineration, to safely destroy the chemical compound.[11]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental release.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves dust generation, evacuate the lab and contact your institution's emergency EHS number.
-
Don Appropriate PPE: Before cleaning a small, manageable spill, ensure you are wearing, at a minimum:
-
Contain and Clean:
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pillow).
-
Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[3] Avoid actions that create dust.
-
Decontaminate the spill area with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water, collecting all cleaning materials as hazardous waste.
-
-
Report: Report the spill to your laboratory supervisor and EHS department, even if you have cleaned it up yourself.
By adhering to these rigorous procedures, you ensure that the lifecycle of this compound is managed safely, responsibly, and in full compliance with the highest standards of scientific practice.
References
- 1. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 2. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 3. aksci.com [aksci.com]
- 4. homework.study.com [homework.study.com]
- 5. Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ehs.uci.edu [ehs.uci.edu]
- 8. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 9. easyrxcycle.com [easyrxcycle.com]
- 10. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. csub.edu [csub.edu]
A Senior Application Scientist's Guide to Handling 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
This document provides essential guidance for the safe handling of 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, a heterocyclic aromatic aldehyde. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a culture of safety. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that every action taken in the laboratory is deliberate and informed. The protocols described herein are designed as a self-validating system, grounded in established safety standards and an in-depth understanding of the compound's chemical nature.
Foundational Principle: A Proactive Hazard Assessment
Before any work with a new compound commences, a thorough hazard assessment is paramount. This goes beyond simply reading the container label; it involves a critical evaluation of the Safety Data Sheet (SDS) and understanding the risks posed by the chemical's class. This compound belongs to the imidazopyridine family and possesses an aldehyde functional group, indicating a specific hazard profile that dictates our choice of Personal Protective Equipment (PPE).
Based on data for this and structurally similar compounds, a comprehensive risk profile has been established. The primary hazards include severe skin and eye damage, respiratory irritation, and potential for allergic skin reactions.[1]
Hazard and Personal Protective Equipment (PPE) Summary
| Hazard Identification | GHS Hazard Statement | Required PPE / Engineering Control | Rationale |
| Acute Inhalation Toxicity | H331: Toxic if inhaled | Chemical Fume Hood | Aldehyde vapors can be corrosive to the respiratory tract. A fume hood is the primary engineering control to minimize inhalation exposure. |
| Skin Corrosion/Irritation | H314: Causes severe skin burns | Chemical-Resistant Gloves (Nitrile minimum), Lab Coat | Direct contact can cause chemical burns and irritation. Impervious gloves and a buttoned lab coat are essential to prevent skin exposure.[1] |
| Serious Eye Damage | H314: Causes severe eye damage | Chemical Splash Goggles & Face Shield | The risk of severe, irreversible eye damage from splashes is high. Goggles are mandatory, and a face shield is required when handling larger quantities or during splash-prone procedures.[1] |
| Skin Sensitization | H317: May cause an allergic skin reaction | Double Gloving (optional), Proper Glove Removal | Repeated exposure can lead to sensitization (dermatitis). Diligent prevention of all skin contact is crucial. |
| Acute Oral Toxicity | H302: Harmful if swallowed | No Eating/Drinking in Lab | Prevents accidental ingestion through hand-to-mouth contact. |
| Combustibility | H227: Combustible liquid | Keep away from heat/sparks | While not highly flammable, it can ignite at elevated temperatures. Avoid open flames and hot surfaces. |
Core Directive: Multi-Level Barrier Protection
Effective protection relies on creating multiple barriers between the researcher and the chemical hazard. This involves a synergistic combination of engineering controls and personal protective equipment.
Engineering Controls: The First Line of Defense
All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed within a certified chemical fume hood. This is a non-negotiable control to mitigate the risk of inhaling toxic and corrosive vapors.
Personal Protective Equipment: The Essential Barrier
Eye and Face Protection:
-
Mandatory: Wear chemical splash goggles that conform to ANSI Z87.1 standards at all times.[2]
-
Required for Splash Risks: When transferring solutions, working with larger quantities (>50 mL), or performing reactions under pressure, a full-face shield must be worn over the chemical splash goggles.[3][4] Standard safety glasses are insufficient as they do not protect against splashes.
Skin and Body Protection:
-
Gloves: Disposable nitrile gloves are the minimum requirement for incidental contact.[2] Given the severe skin corrosion hazard, consider wearing a double layer of gloves, especially during transfers. Never use latex gloves, as they offer poor protection against many organic chemicals.[3] Gloves must be inspected for tears before each use and removed promptly and properly after handling the compound.
-
Lab Coat: A flame-resistant (FR) or 100% cotton lab coat with long sleeves and a fully buttoned front is required.[2][4] This protects against splashes and prevents contamination of personal clothing.
-
Apparel: Long pants and closed-toe, closed-heel shoes made of a non-porous material are mandatory laboratory attire.[3][4]
Respiratory Protection: Under normal operating conditions within a fume hood, a respirator is not typically required. However, in the event of a large spill or a failure of the primary engineering controls, respiratory protection will be necessary. Any use of a respirator requires prior medical clearance, fit-testing, and training in accordance with OSHA standards (29 CFR 1910.134).[3][4]
Operational Plan: A Step-by-Step Workflow for Safe Handling
This section details a standard procedure for weighing the solid compound and preparing a stock solution. The causality behind each step is explained to reinforce safe practices.
Workflow Diagram: Safe Handling Protocol
This diagram illustrates the critical decision points and safety checks embedded in the handling procedure.
Caption: Step-by-step workflow for safely handling this compound.
Procedural Steps and Rationale
-
Preparation: Before approaching the fume hood, don your lab coat and safety goggles. Verify that the fume hood has a current certification sticker and that the airflow is functioning correctly. This step ensures your baseline protection is in place before any potential exposure.
-
Staging: Gather all necessary items (spatula, weigh paper/boat, glassware, solvent, waste container) and place them inside the fume hood. This minimizes the need to enter and exit the hood, which can disrupt airflow and increase the risk of exposure.
-
Don Gloves: Put on your nitrile gloves just before you begin handling the chemical.
-
Weighing: Carefully transfer the desired amount of the solid compound onto the weigh paper or into a weigh boat. Perform this action slowly and deliberately to avoid creating airborne dust.
-
Dissolution: Transfer the weighed solid into your target glassware. Use a small amount of the intended solvent to rinse the weigh boat, ensuring a quantitative transfer and decontaminating the boat in a single step.
-
Container Sealing: Securely cap the solution container. Before removing it from the fume hood, wipe the exterior with a solvent-dampened towel to remove any residual contamination.
-
Disposal: All contaminated disposables (gloves, weigh boats, paper towels) must be placed in a clearly labeled, sealed hazardous waste container. Never dispose of chemically contaminated items in the regular trash.
-
Doffing PPE and Hygiene: After completing the work and cleanup, remove your gloves and dispose of them in the hazardous waste container. Immediately wash your hands thoroughly with soap and water.
Emergency Response and Disposal
Exposure Protocol:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal of Contaminated PPE: All PPE that has been contaminated with this compound is considered hazardous waste.
-
Gloves, wipes, and other solid items: Place in a designated, sealed, and clearly labeled solid hazardous waste container.
-
Contaminated Lab Coats: Do not take contaminated lab coats home. They should be professionally laundered by a service equipped to handle hazardous materials or disposed of as hazardous waste, depending on institutional policy.[3]
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
